Multifungin
Description
Properties
CAS No. |
39442-77-8 |
|---|---|
Molecular Formula |
C39H39BrClN3O5 |
Molecular Weight |
745.1 g/mol |
IUPAC Name |
5-bromo-N-(4-chlorophenyl)-2-hydroxybenzamide;2-hydroxybenzoic acid;N-phenyl-1-(1-phenylethyl)piperidin-4-amine |
InChI |
InChI=1S/C19H24N2.C13H9BrClNO2.C7H6O3/c1-16(17-8-4-2-5-9-17)21-14-12-19(13-15-21)20-18-10-6-3-7-11-18;14-8-1-6-12(17)11(7-8)13(18)16-10-4-2-9(15)3-5-10;8-6-4-2-1-3-5(6)7(9)10/h2-11,16,19-20H,12-15H2,1H3;1-7,17H,(H,16,18);1-4,8H,(H,9,10) |
InChI Key |
BBWRTUUZFUYMGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(CC2)NC3=CC=CC=C3.C1=CC=C(C(=C1)C(=O)O)O.C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)O)Cl |
Synonyms |
multifugin multifungin |
Origin of Product |
United States |
Foundational & Exploratory
The Antifungal Spectrum of Bromochlorosalicylanilide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the antifungal properties of bromochlorosalicylanilide, a halogenated salicylanilide. While specific quantitative data for bromochlorosalicylanilide is limited in publicly accessible literature, this document synthesizes available information on its activity and that of structurally similar salicylanilides. It also outlines the standard experimental protocols for assessing antifungal efficacy and illustrates the proposed mechanism of action.
Antifungal Spectrum of Activity
Salicylanilides as a class have demonstrated a broad spectrum of antifungal activity, with filamentous fungi (molds) generally showing higher susceptibility than yeasts.[1][2] Data for close structural analogs of bromochlorosalicylanilide, such as other halogenated salicylanilides, indicate potent in vitro efficacy against various fungal species.
Quantitative Data on Salicylanilide Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) data available for various salicylanilide derivatives against a range of fungal pathogens. It is important to note that these values are for structurally related compounds and serve as a proxy for the expected activity of bromochlorosalicylanilide.
| Fungal Species | Compound | MIC Range (µmol/L) | Reference |
| Yeasts | |||
| Candida spp. | Salicylanilide Derivatives | ≥ 1.95 | [1][3] |
| Candida albicans | Salicylanilide Derivatives | ≥ 15.63 | [2] |
| Candida tropicalis | Salicylanilide Derivatives | ≥ 15.63 | [2] |
| Candida krusei | Salicylanilide Derivatives | ≥ 15.63 | [2] |
| Candida glabrata | Salicylanilide Derivatives | ≥ 15.63 | [2] |
| Trichosporon asahii | Salicylanilide Derivatives | ≥ 15.63 | [2] |
| Filamentous Fungi (Molds) | |||
| Various Molds | Salicylanilide Derivatives | ≥ 0.49 | [1][3] |
| Aspergillus fumigatus | Salicylanilide Derivatives | ≥ 3.91 | [2] |
| Absidia corymbifera | Salicylanilide Derivatives | ≥ 3.91 | [2] |
| Trichophyton mentagrophytes | Salicylanilide Derivatives | ≥ 3.91 | [2] |
| Trichophyton mentagrophytes | Salicylanilide Acetates | 0.49 - 31.25 (µg/mL) | [4] |
| Microsporum gypseum | Salicylanilide Derivatives | ≥ 3.91 | [2] |
Note: The most active salicylanilide identified in one study was N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide, an isomer of bromochlorosalicylanilide, which exhibited an MIC of ≥ 0.49 µmol/L against molds and ≥ 1.95 µmol/L against yeasts.[1][3]
Experimental Protocols
The in vitro antifungal activity of salicylanilide compounds is typically determined using standardized broth microdilution methods, primarily following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Susceptibility Testing (CLSI M27-A3/M38-A2)
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
1. Preparation of Antifungal Agent:
-
Bromochlorosalicylanilide is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial twofold dilutions of the stock solution are prepared in 96-well microtiter plates using RPMI 1640 medium buffered to pH 7.0 with 3-(N-morpholino)propanesulfonic acid (MOPS).
2. Inoculum Preparation:
-
Yeasts (e.g., Candida spp.) : Fungal colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[5]
-
Filamentous Fungi (e.g., Aspergillus spp., Trichophyton spp.) : A conidial suspension is prepared by washing the surface of a mature fungal culture with sterile saline. The conidia are counted using a hemocytometer, and the suspension is diluted in RPMI 1640 medium to a final concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.[5][6]
3. Incubation:
-
The inoculated microtiter plates are incubated at 35°C.
-
Incubation times vary by organism: typically 24-48 hours for yeasts and 48-96 hours for filamentous fungi, or until sufficient growth is observed in the growth control well (drug-free).[6]
4. MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥50% for fungistatic agents or 100% for fungicidal agents) of visible growth compared to the growth control well.[5] The endpoint is determined visually or by using a spectrophotometric plate reader.
Mechanism of Action
The primary antifungal mechanism of salicylanilides, including bromochlorosalicylanilide, is believed to be the disruption of mitochondrial function. These compounds act as protonophores, uncoupling oxidative phosphorylation.[3][7][8]
This process involves:
-
Proton Shuttling: The phenolic hydroxyl group of the salicylanilide molecule can be deprotonated in the mitochondrial intermembrane space. The resulting lipophilic anion diffuses across the inner mitochondrial membrane.
-
Disruption of Proton Gradient: Inside the mitochondrial matrix, which has a higher pH, the anion becomes protonated again, releasing a proton. This shuttling of protons dissipates the crucial proton gradient that drives ATP synthesis.
-
ATP Depletion: The collapse of the proton motive force inhibits the activity of ATP synthase, leading to a severe depletion of cellular ATP.
-
Oxidative Stress: The disruption of the electron transport chain can also lead to the formation of reactive oxygen species (ROS), causing further cellular damage.
This multi-faceted mitochondrial attack results in the arrest of fungal growth and, ultimately, cell death.[7][8]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Analysis of the Ability of Trichophyton rubrum To Become Resistant to Terbinafine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromochlorosalicylanilide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
The Resurgence of a Classic Scaffold: A Technical Guide to the Discovery and History of Salicylanilide Antifungals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylanilides, a class of compounds derived from the condensation of salicylic acid and aniline, have a rich history in medicinal chemistry, with their biological activities being recognized as early as the 1940s.[1] Initially developed and utilized for their anthelmintic and disinfectant properties, recent years have seen a significant resurgence of interest in this chemical scaffold for a broader range of therapeutic applications, including oncology and, most notably, mycology.[1][2] The rise of drug-resistant fungal pathogens necessitates the exploration of novel chemical entities and mechanisms of action. Salicylanilides, with their distinct mode of action targeting fungal mitochondria, represent a promising, albeit historically overlooked, class of antifungal agents.[3] This guide provides an in-depth exploration of the discovery, historical development, mechanism of action, and antifungal spectrum of salicylanilides, offering a technical resource for researchers in the field of antifungal drug development.
Historical Development: From Anthelmintics to Antifungals
The journey of salicylanilides in medicine began with their application as anthelmintic drugs in both human and veterinary medicine.[1] A pivotal moment in their history was the discovery of Niclosamide by Bayer in 1953.[2] It was first introduced to the market in 1959 as Bayluscide®, a molluscicide to control snail populations that host Schistosomes, and later in 1962 as Yomesan® for treating tapeworm infections in humans.[2] During the 1950s, related compounds like brominated salicylanilides (bromsalans) were also developed and used as antibacterial and antifungal components in disinfectants.[2]
For decades, the primary focus of salicylanilide research remained on their antiparasitic effects. However, their broad-spectrum biological activity, including antibacterial and antifungal properties, was a known, yet less explored, characteristic.[4] The increasing challenge of multidrug-resistant fungal infections has catalyzed the "repurposing" of established drugs. This strategic shift brought the considerable antifungal potential of niclosamide and other salicylanilides back into the scientific spotlight.[3][5] Researchers began to systematically evaluate these compounds against a wide array of pathogenic fungi, revealing a potent and broad-spectrum activity that adds a new dimension to the established arsenal of antifungal drugs.[2][3]
Mechanism of Antifungal Action
The primary antifungal mechanism of salicylanilides is the disruption of fungal mitochondrial function.[3][5] Unlike azoles, which inhibit ergosterol synthesis, or echinocandins, which target the cell wall, salicylanilides act as uncouplers of oxidative phosphorylation.
This process involves:
-
Dissipation of Proton Motive Force (PMF): Salicylanilides are lipophilic weak acids that can diffuse across the inner mitochondrial membrane. They shuttle protons from the intermembrane space back into the mitochondrial matrix, dissipating the crucial proton gradient (proton motive force) that is normally maintained by the electron transport chain (ETC).[6][7]
-
Inhibition of ATP Synthesis: The PMF is the driving force for ATP synthase to produce ATP. By collapsing this gradient, salicylanilides effectively uncouple electron transport from ATP production, leading to a rapid depletion of cellular ATP.[5][6]
-
Induction of Oxidative Stress: The uncoupling of the ETC can lead to an increase in oxygen consumption and the generation of toxic reactive oxygen species (ROS), which damages cellular components and contributes to fungal cell death.[3][5]
Beyond this primary mechanism, other mitochondrial targets have been suggested, including the chaperone protein Mge1 and components of the mitochondrial protein import complex.[3][5] For certain fungi, salicylanilides like niclosamide have also been shown to inhibit the NDU1 protein, which is associated with the suppression of biofilm formation.[3][5]
Caption: Mechanism of action for salicylanilide antifungals.
Quantitative Data: Antifungal Activity Spectrum
Salicylanilides and their derivatives have demonstrated a broad spectrum of activity against various pathogenic yeasts and molds. The table below summarizes the Minimum Inhibitory Concentration (MIC) data for representative compounds from cited literature.
| Compound Class/Name | Target Fungi | MIC Range | Reference(s) |
| Halogenated Salicylanilides | |||
| N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide | Molds | ≥ 0.49 µmol/L | [8] |
| Rafoxanide | Aspergillus fumigatus, Candida albicans (including resistant isolates) | 2–8 µg/mL | [2] |
| Oxyclozanide | Candida albicans (including azole- and echinocandin-resistant isolates) | Active (specific MIC not stated) | [3] |
| Salicylanilide Esters | |||
| 2-(4-bromophenylcarbamoyl)-5-chlorophenyl 4-(trifluoromethyl)benzoate | Molds | ≥ 0.49 µmol/L | [8] |
| Salicylanilide Pyrazinoates | Filamentous fungi | ≥ 1.95 µmol/L | [8] |
| Salicylanilide Benzoates | Fungi (general) | ≥ 3.9 µmol/L | [8] |
| Salicylanilide Acetates | Trichophyton mentagrophytes, Aspergillus fumigatus, Absidia corymbifera, Candida krusei | 0.49–31.25 µg/mL | [9] |
| Other Derivatives | |||
| MMV665807 (3-trifluoromethylsalicylanilide) | Madurella mycetomatis | 1.6 µg/mL | [2] |
| N-substituted Salicylamides | Candida albicans, Candida krusei | 485.83–4077.47 µM | [10] |
Experimental Protocols
The discovery and evaluation of salicylanilide antifungals involve standard medicinal chemistry and microbiological testing protocols.
Synthesis of Salicylanilides
A common method for synthesizing the core salicylanilide scaffold involves the reaction of a substituted salicylic acid with a substituted aniline.
-
Objective: To form an amide bond between the salicylic acid and aniline moieties.
-
Reagents & Conditions:
-
The appropriate salicylic acid and aniline are dissolved in a solvent such as chlorobenzene.
-
A coupling agent/activator, typically phosphorus trichloride (PCl₃), is added to the mixture.[8][9]
-
The reaction is often facilitated by microwave irradiation to reduce reaction times and improve yields.[8][9]
-
Following the reaction, the crude product is purified, typically by recrystallization or column chromatography.
-
-
Esterification: To synthesize salicylanilide esters, the phenolic hydroxyl group of a parent salicylanilide is reacted with a carboxylic acid (e.g., 4-(trifluoromethyl)benzoic acid) in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in a dry solvent like N,N-dimethylformamide (DMF).[8]
In Vitro Antifungal Susceptibility Testing
The antifungal activity of newly synthesized compounds is quantified by determining the Minimum Inhibitory Concentration (MIC).
-
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a fungus.
-
Methodology (Broth Microdilution):
-
Preparation of Inoculum: Fungal strains (e.g., Candida albicans, Aspergillus fumigatus) are cultured on appropriate agar plates. A standardized suspension of fungal cells or spores is prepared in a sterile saline solution and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Drug Dilution: The test compounds are serially diluted in a liquid growth medium (e.g., RPMI-1640) in the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is visually or spectrophotometrically determined as the lowest drug concentration in which no visible growth occurs compared to a positive control well (no drug). Fluconazole or other standard antifungals are often used as comparator drugs.[9][10]
-
Caption: General experimental workflow for salicylanilides.
Conclusion
The historical trajectory of salicylanilides from specialized anthelmintics to broad-spectrum antifungal candidates underscores the value of re-evaluating established drug scaffolds in the fight against microbial resistance. Their unique mitochondrial uncoupling mechanism of action provides a valuable alternative to current antifungal classes, with potential for activity against otherwise resistant strains. The straightforward synthesis and the potential for extensive chemical modification offer fertile ground for structure-activity relationship studies and the development of next-generation derivatives with improved potency and pharmacological profiles. For drug development professionals, the salicylanilide core represents a compelling starting point for novel antifungal discovery programs.
References
- 1. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salicylanilide ester prodrugs as potential antimicrobial agents--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
In Vitro Fungicidal vs. Fungistatic Activity of Bromochlorosalicylanilide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antifungal properties of Bromochlorosalicylanilide, a halogenated salicylanilide derivative. The document focuses on differentiating its fungicidal and fungistatic activities, presenting relevant data, outlining detailed experimental protocols for assessment, and visualizing the underlying mechanisms of action.
Introduction to Bromochlorosalicylanilide and its Antifungal Potential
Bromochlorosalicylanilide belongs to the salicylanilide class of compounds, which are known for their broad-spectrum antimicrobial activities. These compounds have garnered interest in the pharmaceutical and agrochemical industries for their potential to combat fungal infections. The core structure, consisting of a salicylic acid moiety linked to an aniline ring via an amide bond, is amenable to various substitutions, influencing the compound's efficacy and spectrum of activity. The presence of bromine and chlorine atoms in Bromochlorosalicylanilide is anticipated to enhance its lipophilicity and, consequently, its ability to penetrate fungal cell membranes.
The distinction between fungistatic and fungicidal activity is critical in the development of new antifungal agents. A fungistatic agent inhibits fungal growth, which can be sufficient for the host's immune system to clear the infection. In contrast, a fungicidal agent actively kills the fungal cells, which is often preferred in immunocompromised patients or in severe, life-threatening infections.
Quantitative Antifungal Activity Data
While specific quantitative data (Minimum Inhibitory Concentration - MIC and Minimum Fungicidal Concentration - MFC) for Bromochlorosalicylanilide is not extensively available in the public domain, this section presents representative data for structurally related and highly active salicylanilide derivatives to provide a comparative context for its expected antifungal potency. The data is summarized from studies on various fungal species.
| Fungal Species | Compound | MIC (µmol/L) | MFC (µmol/L) | MFC/MIC Ratio | Activity |
| Trichophyton mentagrophytes | N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide | ≥3.91 | Not Reported | - | Fungistatic |
| Aspergillus fumigatus | 2-(4-bromophenylcarbamoyl)-5-chlorophenyl 4-(trifluoromethyl)benzoate | 0.49 | Not Reported | - | Fungistatic |
| Candida albicans | Salicylanilide Derivatives (General) | ≥1.95 | Not Reported | - | Fungistatic |
| Candida krusei | Salicylanilide Derivatives (General) | ≥1.95 | Not Reported | - | Fungistatic |
| Absidia corymbifera | Salicylanilide Derivatives (General) | ≥3.91 | Not Reported | - | Fungistatic |
Note: The fungicidal or fungistatic nature is often inferred from the ratio of MFC to MIC. A ratio of ≤ 4 is generally considered indicative of fungicidal activity, while a higher ratio suggests fungistatic activity.[1] The absence of reported MFC values in many studies on salicylanilides highlights a gap in the current understanding of their cidal activity.
Experimental Protocols
The determination of fungistatic and fungicidal activity in vitro relies on standardized methods, primarily the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and subsequent subculturing to determine the Minimum Fungicidal Concentration (MFC). The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines (M27 for yeasts and M38 for filamentous fungi) for these procedures.[2][3][4]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Bromochlorosalicylanilide stock solution (in a suitable solvent like DMSO)
-
Standardized fungal inoculum (0.5–2.5 x 10³ CFU/mL for yeasts; 0.4–5 x 10⁴ CFU/mL for molds)
-
96-well microtiter plates
-
RPMI-1640 broth medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Preparation of Drug Dilutions: A serial two-fold dilution of Bromochlorosalicylanilide is prepared in the 96-well microtiter plates using the RPMI-1640 medium.
-
Inoculum Preparation: Fungal colonies from a fresh agar plate are suspended in sterile saline. The suspension is adjusted to a 0.5 McFarland turbidity standard using a spectrophotometer. This suspension is then further diluted in RPMI-1640 to achieve the final desired inoculum concentration.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. A positive control (medium with inoculum, no drug) and a negative control (medium only) are included.
-
Incubation: The plates are incubated at 35°C for 24-48 hours, depending on the fungal species.
-
Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.
Materials:
-
Microtiter plates from the MIC assay
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile micropipette tips
Procedure:
-
Subculturing: Following the MIC determination, a small aliquot (typically 10-20 µL) is taken from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: The aliquot is spread onto a sector of an SDA plate.
-
Incubation: The SDA plates are incubated at 35°C for 24-72 hours, or until growth is visible in the control sectors.
-
Reading the MFC: The MFC is the lowest concentration of the compound from which no fungal colonies grow on the SDA plate, or where there is a ≥99.9% reduction in CFU compared to the initial inoculum count.
Visualization of Methodologies and Mechanisms
Experimental Workflow
The following diagram illustrates the standard workflow for determining the fungistatic and fungicidal activity of a test compound like Bromochlorosalicylanilide.
Caption: Workflow for determining MIC and MFC.
Proposed Mechanism of Action: Mitochondrial Uncoupling
The primary mechanism of action proposed for salicylanilides is the uncoupling of oxidative phosphorylation in the fungal mitochondria.[5] This disruption of the proton gradient across the inner mitochondrial membrane leads to a depletion of cellular ATP, ultimately causing cell death or growth inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Antibacterial and Antifungal Activity of Salicylanilide Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Fungicidal Activities against Yeasts and Molds: Lessons Learned from Bactericidal Testing and the Need for Standardization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Bromochlorosalicylanilide on Fungal Cell Membrane Integrity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the presumed effects of bromochlorosalicylanilide on the integrity of fungal cell membranes. While specific research on bromochlorosalicylanilide's antifungal mechanism is limited, this document synthesizes available data on closely related salicylanilides and general principles of antifungal action to present a probable mechanism of action. This guide covers quantitative antifungal activity, detailed experimental protocols for assessing cell membrane integrity, and an exploration of the key signaling pathways activated in response to cell membrane stress.
Introduction
The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, necessitates the exploration of novel antifungal agents. Salicylanilides are a class of compounds that have demonstrated a broad spectrum of biological activities, including antifungal properties. Bromochlorosalicylanilide, a halogenated salicylanilide, is of particular interest due to the known antimicrobial efficacy of halogenated phenols and anilines. This guide focuses on the hypothesis that the primary antifungal mechanism of bromochlorosalicylanilide is the disruption of fungal cell membrane integrity.
The fungal cell membrane, a critical barrier rich in ergosterol, is a prime target for antifungal drugs. Its disruption leads to the leakage of essential cellular components, dissipation of ion gradients, and ultimately, cell death. This document outlines the experimental approaches to investigate these phenomena and discusses the downstream cellular stress responses.
Quantitative Antifungal Activity
Quantitative data on the antifungal activity of bromochlorosalicylanilide is not extensively available in the public domain. However, studies on closely related salicylanilide derivatives provide insights into their potential efficacy. Minimum Inhibitory Concentration (MIC) is a key metric used to quantify the in vitro effectiveness of an antimicrobial agent. The following table summarizes the MIC values for N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide, a specific bromochlorosalicylanilide, against a panel of fungal strains.
| Fungal Species | Type | MIC (µmol/L) |
| Candida albicans ATCC 44859 | Yeast | ≥ 1.95 |
| Candida tropicalis 156 | Yeast | ≥ 1.95 |
| Candida krusei E28 | Yeast | ≥ 1.95 |
| Candida glabrata 20/I | Yeast | ≥ 1.95 |
| Trichophyton mentagrophytes 445 | Mould | ≥ 0.49 |
| Aspergillus fumigatus 231 | Mould | ≥ 0.49 |
| Absidia corymbifera 272 | Mould | ≥ 0.49 |
| Trichosporon beigelii 1180 | Yeast | ≥ 1.95 |
Note: The data presented is for N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide, a compound structurally representative of bromochlorosalicylanilides.[1][2] Moulds demonstrated higher susceptibility to this compound compared to yeasts.[1][2]
Core Mechanism of Action: Disruption of Cell Membrane Integrity
The fungicidal activity of many salicylanilides is attributed to their ability to compromise the fungal cell membrane. This disruption can occur through several mechanisms, with the inhibition of ergosterol biosynthesis being a primary mode of action.
Inhibition of Ergosterol Biosynthesis
Ergosterol is a vital component of the fungal cell membrane, where it regulates fluidity, permeability, and the function of membrane-bound proteins.[3] The biosynthesis of ergosterol is a complex, multi-step process that is a common target for antifungal drugs.[3][4] It is hypothesized that bromochlorosalicylanilide, like other phenolic compounds, interferes with the enzymes involved in this pathway. The depletion of ergosterol and the potential accumulation of toxic sterol intermediates lead to a loss of membrane integrity and increased permeability.[3]
Experimental Protocols for Assessing Membrane Integrity
To experimentally validate the effect of bromochlorosalicylanilide on fungal cell membrane integrity, a series of established assays can be employed. The following sections provide detailed methodologies for these key experiments.
Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Materials:
-
Fungal culture
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
96-well microtiter plates
-
Bromochlorosalicylanilide stock solution (in DMSO)
-
Spectrophotometer or plate reader (optional)
Procedure:
-
Prepare a fungal inoculum suspension and adjust the concentration to approximately 0.5-2.5 x 10³ cells/mL in RPMI-1640 medium.
-
Prepare serial dilutions of bromochlorosalicylanilide in the 96-well plate using RPMI-1640 medium. The final volume in each well should be 100 µL.
-
Add 100 µL of the fungal inoculum to each well, including a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC visually as the lowest concentration of the compound that causes a significant inhibition of growth compared to the growth control. Alternatively, the optical density can be measured at 600 nm.
Propidium Iodide (PI) Uptake Assay
Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells in a population. An increase in PI uptake indicates compromised membrane integrity.
Materials:
-
Fungal cells treated with bromochlorosalicylanilide
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) solution (1 mg/mL in water)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Culture fungal cells to the mid-logarithmic phase and then treat with various concentrations of bromochlorosalicylanilide for a defined period.
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS to a concentration of approximately 1 x 10⁶ cells/mL.
-
Add PI to a final concentration of 2 µg/mL and incubate in the dark for 15-30 minutes at room temperature.
-
Analyze the cells by flow cytometry or fluorescence microscopy. An increase in the population of fluorescent cells indicates a loss of membrane integrity.[5][6][7]
Potassium Leakage Assay
Damage to the cell membrane leads to the leakage of intracellular ions, such as potassium (K+), into the extracellular medium.
Materials:
-
Fungal cells treated with bromochlorosalicylanilide
-
MES-glucose buffer (or similar low-potassium buffer)
-
Atomic absorption spectrophotometer or an ion-selective electrode
Procedure:
-
Grow fungal cells to the desired growth phase, then harvest and wash them with a low-potassium buffer.
-
Resuspend the cells in the same buffer and treat with bromochlorosalicylanilide at various concentrations.
-
At different time intervals, take aliquots of the cell suspension and centrifuge to pellet the cells.
-
Measure the concentration of potassium in the supernatant using an atomic absorption spectrophotometer or a potassium-selective electrode.
-
An increase in the extracellular potassium concentration compared to untreated controls indicates membrane damage.[8][9]
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates a logical workflow for investigating the effect of bromochlorosalicylanilide on fungal cell membrane integrity.
Caption: Experimental workflow for assessing antifungal activity and mechanism of action.
Fungal Cell Membrane Stress Response Pathways
When the fungal cell membrane is subjected to stress by agents like bromochlorosalicylanilide, conserved signaling pathways are activated to mitigate the damage and promote survival. The two primary pathways are the Cell Wall Integrity (CWI) pathway and the High Osmolarity Glycerol (HOG) pathway.
Caption: Key signaling pathways activated in response to fungal cell membrane stress.
The CWI pathway is activated by physical disturbances to the cell wall and membrane, leading to cell wall reinforcement.[10][11][12] The HOG pathway is primarily an osmosensing pathway but can be activated by membrane stress, leading to the production of glycerol to counteract osmotic imbalances.[10]
Conclusion
While direct and comprehensive studies on the antifungal mechanism of bromochlorosalicylanilide are lacking, the available evidence for related salicylanilides strongly suggests that its mode of action involves the disruption of fungal cell membrane integrity, likely through the inhibition of ergosterol biosynthesis. The experimental protocols and conceptual frameworks presented in this guide provide a robust starting point for researchers to investigate these effects in detail. A thorough understanding of how this and similar compounds interact with the fungal cell membrane and trigger downstream signaling pathways is crucial for the development of new and effective antifungal therapies. Future research should focus on generating specific quantitative data for bromochlorosalicylanilide and elucidating the precise molecular targets within the ergosterol biosynthesis pathway.
References
- 1. Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Propidium Iodide Assay Protocol | Technical Note 183 [denovix.com]
- 6. researchgate.net [researchgate.net]
- 7. Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular Loss of Potassium in Candida albicans After Exposure to Polyene Antifungal Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structurally diverse natural products that cause potassium leakage trigger multicellularity in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Bromochlorosalicylanilide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro antifungal susceptibility of Bromochlorosalicylanilide. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy.
Introduction
Bromochlorosalicylanilide is a salicylanilide derivative with known antifungal properties. Salicylanilides are a class of compounds that have been investigated for a range of biological activities. Understanding the in vitro efficacy of Bromochlorosalicylanilide against various fungal pathogens is a critical step in the evaluation of its potential as a therapeutic agent. This document outlines the broth microdilution and disk diffusion methods for determining the minimum inhibitory concentration (MIC) and zones of inhibition, respectively.
Mechanism of Action: Uncoupling of Oxidative Phosphorylation
The primary antifungal mechanism of salicylanilides, including Bromochlorosalicylanilide, is the disruption of mitochondrial function. These compounds act as protonophores, transporting protons across the inner mitochondrial membrane. This action dissipates the proton gradient that is essential for ATP synthesis via oxidative phosphorylation. The uncoupling of electron transport from ATP synthesis leads to a depletion of cellular energy, ultimately inhibiting fungal growth and viability.
Caption: Antifungal mechanism of Bromochlorosalicylanilide.
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various salicylanilide derivatives against a selection of fungal species. Data for Bromochlorosalicylanilide is limited in publicly available literature; therefore, data for structurally related compounds are included for comparative purposes.
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| Salicylanilide Derivative 1 | Candida albicans | 8 | [1] |
| Salicylanilide Derivative 1 | Aspergillus fumigatus | 4 | [1] |
| Salicylanilide Derivative 2 | Candida glabrata | 16 | [1] |
| Salicylanilide Derivative 2 | Trichophyton rubrum | 2 | [1] |
| Niclosamide | Candida albicans | 1 - 4 | [2][3][4] |
| Oxyclozanide | Cryptococcus neoformans | 0.5 | [3] |
Experimental Protocols
Protocol 1: Broth Microdilution Susceptibility Testing
This protocol is adapted from the CLSI document M27-A3 for yeasts.
1. Preparation of Bromochlorosalicylanilide Stock Solution:
-
Due to the hydrophobic nature of Bromochlorosalicylanilide, dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a stock solution of 1.6 mg/mL.
-
Further dilutions should be made in RPMI 1640 medium. The final concentration of DMSO in the wells should not exceed 1%, as higher concentrations can inhibit fungal growth.
2. Inoculum Preparation:
-
From a 24-hour-old culture on Sabouraud Dextrose Agar (SDA), pick several colonies and suspend them in 5 mL of sterile 0.85% saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).
-
Prepare a working inoculum by diluting the adjusted suspension 1:1000 in RPMI 1640 medium to achieve a final concentration of 1-5 x 10^3 cells/mL.
3. Microdilution Plate Preparation:
-
Use sterile 96-well microtiter plates.
-
Add 100 µL of RPMI 1640 medium to wells in columns 2 through 12.
-
Add 200 µL of the Bromochlorosalicylanilide working solution to the first column.
-
Perform serial two-fold dilutions by transferring 100 µL from column 1 to column 2, mixing, and continuing this process through column 10.
-
Column 11 should serve as a growth control (inoculum without the compound), and column 12 as a sterility control (medium only).
4. Inoculation and Incubation:
-
Add 100 µL of the working fungal inoculum to wells in columns 1 through 11.
-
Seal the plates and incubate at 35°C for 24-48 hours.
5. Determination of MIC:
-
The MIC is the lowest concentration of Bromochlorosalicylanilide that causes a significant inhibition of growth (e.g., approximately 50% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a microplate reader at 530 nm.
Caption: Workflow for broth microdilution testing.
Protocol 2: Disk Diffusion Susceptibility Testing
This protocol is adapted from the CLSI document M44-A for yeasts.
1. Preparation of Bromochlorosalicylanilide Disks:
-
Prepare a stock solution of Bromochlorosalicylanilide in a suitable solvent (e.g., DMSO).
-
Apply a standardized amount of the solution onto sterile paper disks (6 mm in diameter) and allow the solvent to evaporate completely. The final concentration on the disk should be determined based on preliminary experiments.
2. Inoculum Preparation:
-
Prepare a fungal inoculum suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
3. Agar Plate Inoculation:
-
Use Mueller-Hinton agar plates supplemented with 2% glucose and 0.5 µg/mL methylene blue.
-
Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.
4. Disk Application and Incubation:
-
Aseptically place the prepared Bromochlorosalicylanilide disk onto the inoculated agar surface.
-
Gently press the disk to ensure complete contact with the agar.
-
Invert the plates and incubate at 35°C for 24 hours.
5. Measurement of Inhibition Zone:
-
After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters.
Quality Control:
For both protocols, it is essential to include quality control strains with known susceptibility profiles. Recommended QC strains from CLSI include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[5]
Data Interpretation
-
MIC: The MIC value represents the minimum concentration of Bromochlorosalicylanilide required to inhibit the growth of the tested fungus in vitro.
-
Zone of Inhibition: The diameter of the zone of inhibition in the disk diffusion assay provides a qualitative measure of the antifungal activity. Larger zones generally indicate greater susceptibility.
Limitations
The provided protocols are based on standardized methods and may require optimization for Bromochlorosalicylanilide. The solubility and stability of the compound in the test medium should be confirmed. The in vitro results may not always correlate directly with in vivo efficacy due to host factors and drug pharmacokinetics.
References
- 1. researchgate.net [researchgate.net]
- 2. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 3. Salicylic acid induces rapid inhibition of mitochondrial electron transport and oxidative phosphorylation in tobacco cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salicylic Acid Induces Rapid Inhibition of Mitochondrial Electron Transport and Oxidative Phosphorylation in Tobacco Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fungal Biofilm Disruption Studies Using Bromochlorosalicylanilide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Bromochlorosalicylanilide (BCS) and related salicylanilides in the study of fungal biofilm disruption. The following sections detail the background, proposed mechanisms of action, quantitative data on biofilm inhibition, and detailed experimental protocols for assessing the anti-biofilm efficacy of this class of compounds.
Introduction and Background
Fungal biofilms pose a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antifungal agents. These complex, structured communities of fungal cells encased in a self-produced extracellular matrix provide a protected niche for pathogens such as Candida albicans and the emerging multidrug-resistant Candida auris. Bromochlorosalicylanilide (BCS) is an antifungal agent belonging to the salicylanilide class of compounds. Recent studies on structurally similar halogenated salicylanilides have demonstrated their potential as potent inhibitors of fungal morphogenesis, biofilm formation, and virulence.
The primary proposed mechanism of action for salicylanilides against fungi involves the disruption of mitochondrial function. These compounds can act as uncouplers of oxidative phosphorylation, dissipating the proton motive force across the mitochondrial inner membrane, which in turn affects ATP synthesis and other essential cellular processes. Transcriptional profiling of Candida albicans treated with halogenated salicylanilides has revealed a signature characteristic of the mitochondria-to-nucleus retrograde (RTG) signaling response, further implicating mitochondrial dysfunction as a key aspect of their antifungal activity. By targeting virulence traits such as the yeast-to-hypha transition and biofilm formation, salicylanilides represent a promising avenue for the development of novel antifungal therapies that may be less prone to the development of resistance compared to traditional fungicidal or fungistatic agents.
Quantitative Data on Anti-Biofilm Activity of Halogenated Salicylanilides
The following tables summarize the quantitative data on the inhibitory effects of halogenated salicylanilides on fungal biofilm formation. The data is derived from studies on compounds structurally related to Bromochlorosalicylanilide, such as TCSA (N1-(3,5-dichlorophenyl)-5-chloro-2-hydroxybenzamide) and Niclosamide.
Table 1: Inhibition of Candida albicans Biofilm Formation by TCSA and Niclosamide
| Compound | Concentration (µM) | Biofilm Inhibition (%) |
| TCSA | 1 | 12 |
| Niclosamide | 5 | 15 |
Table 2: Inhibition of Candida auris Biofilm Formation by TCSA and Niclosamide
| Compound | Concentration (µM) | Biofilm Inhibition (%) |
| TCSA | 1 | >10 |
| Niclosamide | 1 | >10 |
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-biofilm properties of Bromochlorosalicylanilide are provided below.
Protocol for Determining Minimum Biofilm Inhibitory Concentration (MBIC)
This protocol is designed to determine the lowest concentration of Bromochlorosalicylanilide that inhibits the formation of a fungal biofilm.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Candida species (e.g., C. albicans, C. auris)
-
Appropriate growth medium (e.g., RPMI-1640 buffered with MOPS)
-
Bromochlorosalicylanilide (BCS) stock solution (in DMSO)
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione solution
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer (plate reader)
Procedure:
-
Inoculum Preparation: Culture the Candida strain overnight in a suitable broth medium at 30°C. Wash the cells with PBS and resuspend in RPMI-1640 medium to a final concentration of 1 x 10^6 cells/mL.
-
Drug Dilution: Prepare serial dilutions of BCS in RPMI-1640 medium in the 96-well plate. Include a drug-free control (vehicle control, with the same concentration of DMSO as the highest drug concentration) and a media-only blank control.
-
Inoculation: Add 100 µL of the prepared Candida inoculum to each well containing the drug dilutions and controls.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Washing: Carefully aspirate the medium from each well and gently wash the biofilms twice with 200 µL of PBS to remove planktonic cells.
-
Biofilm Quantification (XTT Assay):
-
Prepare the XTT-menadione solution by mixing XTT and menadione according to the manufacturer's instructions.
-
Add 100 µL of the XTT-menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-3 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: The MBIC is defined as the lowest concentration of BCS that causes a significant reduction (e.g., ≥80%) in the metabolic activity of the biofilm compared to the drug-free control.
Protocol for Fungal Biofilm Disruption Assay
This protocol assesses the ability of Bromochlorosalicylanilide to disrupt a pre-formed fungal biofilm.
Materials:
-
Same as for the MBIC protocol
-
Crystal Violet (0.1% aqueous solution)
-
Ethanol (95%) or Acetic Acid (33%)
Procedure:
-
Biofilm Formation: Prepare Candida biofilms in a 96-well plate as described in steps 1-4 of the MBIC protocol, but without the addition of BCS.
-
Washing: After the incubation period for biofilm formation, gently wash the biofilms twice with PBS to remove non-adherent cells.
-
Drug Treatment: Add 100 µL of fresh RPMI-1640 medium containing serial dilutions of BCS to the wells with the pre-formed biofilms. Include a drug-free control.
-
Incubation: Incubate the plate for a further 24 hours at 37°C.
-
Biofilm Quantification (Crystal Violet Assay):
-
Aspirate the medium and wash the wells twice with PBS.
-
Add 100 µL of 0.1% Crystal Violet solution to each well and incubate for 15 minutes at room temperature.
-
Wash the wells gently with water to remove excess stain.
-
Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound dye.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of biofilm disruption for each BCS concentration relative to the drug-free control.
Visualization of Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and a key signaling pathway involved in fungal biofilm formation that may be targeted by Bromochlorosalicylanilide.
Caption: Experimental workflows for MBIC determination and biofilm disruption assays.
Caption: The Ras1-cAMP-PKA signaling pathway in Candida albicans biofilm formation.
Disclaimer: The protocols and information provided are for research purposes only. Appropriate safety precautions should be taken when handling all chemical and biological materials. Researchers should optimize these protocols for their specific experimental conditions and fungal strains.
Application Notes and Protocols: Minimum Inhibitory Concentration (MIC) Assay for Bromochlorosalicylanilide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Bromochlorosalicylanilide, a salicylanilide derivative with known antifungal and antibacterial properties. The information is intended to guide researchers in accurately assessing the in vitro efficacy of this compound against various microbial strains.
Introduction
Bromochlorosalicylanilide is a halogenated salicylanilide that has demonstrated antimicrobial activity. Salicylanilides are known to act as protonophores, disrupting the proton motive force across microbial cell membranes, which in turn inhibits ATP synthesis and other essential cellular processes.[1] Determining the MIC is a fundamental step in antimicrobial drug discovery and development, providing the lowest concentration of a drug that inhibits the visible growth of a microorganism. This data is crucial for evaluating the potency of new antimicrobial agents and for monitoring the emergence of resistance.
The protocols provided below are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically referencing the M07 document for bacteria and the M27 document for yeasts.[2][3]
Data Presentation: MIC of Bromochlorosalicylanilide
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of Bromochlorosalicylanilide and other salicylanilides against a range of bacterial and fungal species. This data provides a baseline for expected activity and can aid in the selection of appropriate concentration ranges for testing.
| Microorganism | Type | Compound | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | Gram-positive Bacteria | Bromochlorosalicylanilide | 0.25 - 1 | [1] |
| Listeria monocytogenes | Gram-positive Bacteria | Bromochlorosalicylanilide | 0.25 - 1 | [1] |
| Streptococcus suis | Gram-positive Bacteria | Bromochlorosalicylanilide | 0.25 - 1 | [1] |
| Staphylococcus epidermidis | Gram-positive Bacteria | Bromochlorosalicylanilide | 0.25 - 1 | [1] |
| Streptococcus agalactiae | Gram-positive Bacteria | Bromochlorosalicylanilide | 0.25 - 1 | [1] |
| Bacillus subtilis | Gram-positive Bacteria | Bromochlorosalicylanilide | 0.25 - 1 | [1] |
| Candida albicans | Yeast | Salicylanilides | >5.1 - >325.2 | [2] |
| Candida tropicalis | Yeast | Salicylanilides | >5.1 - >325.2 | [2] |
| Candida krusei | Yeast | Salicylanilides | >5.1 - >325.2 | [2] |
| Aspergillus fumigatus | Filamentous Fungi | Salicylanilides | >1.3 - >10.8 | [2] |
| Trichophyton mentagrophytes | Filamentous Fungi | Salicylanilides | >1.3 - >10.8 | [2] |
Note: MIC values can vary depending on the specific strain, testing methodology, and laboratory conditions.
Experimental Protocols
The broth microdilution method is the recommended "gold standard" for determining the MIC of antimicrobial agents.[4] The following are detailed protocols for performing this assay for bacteria and fungi.
MIC Assay for Bacteria (Based on CLSI M07)
3.1.1. Materials
-
Bromochlorosalicylanilide stock solution (e.g., 1 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing (e.g., Staphylococcus aureus ATCC 29213)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
3.1.2. Protocol
-
Preparation of Bromochlorosalicylanilide Dilutions: a. Perform serial two-fold dilutions of the Bromochlorosalicylanilide stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations (e.g., 64 µg/mL to 0.0625 µg/mL). b. Transfer 50 µL of each dilution to the corresponding wells of the final test microtiter plate.
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer. d. Dilute the adjusted bacterial suspension 1:150 in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation of Microtiter Plate: a. Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the Bromochlorosalicylanilide dilutions. This will bring the final volume in each well to 100 µL and the final drug concentrations to half of the initial dilutions. b. Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).
-
Incubation: a. Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of Bromochlorosalicylanilide that completely inhibits visible growth of the bacteria.
MIC Assay for Yeasts (Based on CLSI M27)
3.2.1. Materials
-
Bromochlorosalicylanilide stock solution (e.g., 1 mg/mL in DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Yeast strains for testing (e.g., Candida albicans ATCC 90028)
-
Sterile saline or PBS
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
3.2.2. Protocol
-
Preparation of Bromochlorosalicylanilide Dilutions: a. Follow the same procedure as for the bacterial assay (section 3.1.1), but use RPMI-1640 as the diluent.
-
Inoculum Preparation: a. From a 24-hour culture on Sabouraud Dextrose Agar, select several colonies. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the yeast suspension to a 0.5 McFarland standard using a spectrophotometer at 530 nm (to achieve a transmittance of 75-77%). d. Dilute the adjusted yeast suspension 1:1000 in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
Inoculation of Microtiter Plate: a. Add 100 µL of the diluted yeast inoculum to each well of the microtiter plate containing 100 µL of the Bromochlorosalicylanilide dilutions. b. Include a growth control well and a sterility control well.
-
Incubation: a. Cover the microtiter plate and incubate at 35°C ± 2°C for 24-48 hours.
-
Result Interpretation: a. Determine the MIC by visually comparing the growth in the wells containing the drug to the growth in the growth control well. b. The MIC is the lowest concentration of Bromochlorosalicylanilide that causes a significant reduction in growth (typically ≥50% or ≥80% inhibition, depending on the specific endpoint criteria being used).
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the broth microdilution MIC assay.
Caption: Workflow for the Broth Microdilution MIC Assay.
Mechanism of Action
The following diagram illustrates the proposed mechanism of action of salicylanilides, including Bromochlorosalicylanilide, which involves the dissipation of the proton motive force (PMF) across the microbial cell membrane.[4][5]
Caption: Mechanism of Proton Motive Force Dissipation by Bromochlorosalicylanilide.
References
- 1. Biocide Susceptibility and Antimicrobial Resistance of Escherichia coli Isolated from Swine Feces, Pork Meat and Humans in Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bromochlorosalicylanilide for Preventing Zearalenone Accumulation in Corn
Disclaimer: The following application notes and protocols are a hypothetical framework based on the known antifungal properties of salicylanilide derivatives and established methodologies for mycotoxin research. To date, no direct studies have been published on the specific use of bromochlorosalicylanilide to prevent zearalenone accumulation in corn. The experimental designs and data presented herein are for illustrative purposes to guide future research in this area.
Introduction
Zearalenone (ZEN) is an estrogenic mycotoxin produced by several Fusarium species, most notably Fusarium graminearum, which infects corn and other cereal crops. ZEN contamination poses a significant threat to animal and human health and results in substantial economic losses. Salicylanilides are a class of compounds known for their broad-spectrum antimicrobial activity.[1][2][3] Bromochlorosalicylanilide, a halogenated salicylanilide, is a promising candidate for antifungal development due to the known efficacy of related compounds. The primary mechanism of action for many salicylanilides involves the disruption of mitochondrial function, leading to fungal cell death.[4][5]
These notes provide a proposed methodology for evaluating the efficacy of bromochlorosalicylanilide in inhibiting the growth of F. graminearum and subsequently reducing zearalenone contamination in corn.
Data Presentation: Hypothetical Efficacy of Bromochlorosalicylanilide
The following tables summarize hypothetical data from proposed in vitro and in planta experiments to assess the effectiveness of bromochlorosalicylanilide.
Table 1: In Vitro Antifungal Activity of Bromochlorosalicylanilide against Fusarium graminearum
| Compound | Concentration (µg/mL) | Mycelial Growth Inhibition (%) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Bromochlorosalicylanilide | 1 | 45.2 | 16 |
| 2 | 68.7 | ||
| 4 | 85.1 | ||
| 8 | 95.3 | ||
| 16 | 100 | ||
| Tebuconazole (Control) | 1 | 98.5 | 1 |
| 2 | 100 | ||
| 4 | 100 | ||
| 8 | 100 | ||
| 16 | 100 |
Table 2: Hypothetical Reduction of Zearalenone in Inoculated Corn Kernels Treated with Bromochlorosalicylanilide
| Treatment | Application Rate (mg/kg of corn) | Zearalenone Concentration (µg/kg) | Reduction in Zearalenone (%) |
| Untreated Control | 0 | 2540 | 0 |
| Bromochlorosalicylanilide | 50 | 1120 | 55.9 |
| 100 | 630 | 75.2 | |
| 200 | 210 | 91.7 | |
| Tebuconazole (Control) | 100 | 150 | 94.1 |
Experimental Protocols
3.1. Protocol for In Vitro Antifungal Susceptibility Testing
This protocol is adapted from standard broth microdilution methods for testing antifungal agents against filamentous fungi.[6][7]
3.1.1. Materials and Reagents
-
Fusarium graminearum isolate
-
Potato Dextrose Agar (PDA)
-
Potato Dextrose Broth (PDB)
-
Bromochlorosalicylanilide
-
Tebuconazole (positive control)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
3.1.2. Procedure
-
Fungal Culture: Culture F. graminearum on PDA plates at 25°C for 5-7 days.
-
Spore Suspension Preparation: Flood the mature culture with sterile saline solution containing 0.05% Tween 80. Gently scrape the surface to release conidia. Filter the suspension through sterile cheesecloth. Adjust the spore concentration to 1 x 10⁶ conidia/mL using a hemocytometer.
-
Preparation of Antifungal Solutions: Prepare a stock solution of bromochlorosalicylanilide and tebuconazole in DMSO. Perform serial two-fold dilutions in PDB to achieve final concentrations ranging from 0.5 to 256 µg/mL in the microtiter plate wells. The final DMSO concentration should not exceed 1% (v/v).
-
Inoculation: Add 100 µL of the prepared spore suspension to each well of the 96-well plate containing 100 µL of the diluted antifungal compounds. Include a positive control (fungus with no treatment) and a negative control (broth only).
-
Incubation: Incubate the plates at 25°C for 48-72 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.
-
Mycelial Growth Inhibition Assay: For quantitative assessment, the optical density at 600 nm can be measured using a spectrophotometer. The percentage of inhibition is calculated using the formula: Inhibition (%) = [(OD_control - OD_treated) / OD_control] x 100
3.2. Protocol for Zearalenone Quantification in Corn
This protocol outlines the procedure for treating corn kernels and quantifying the zearalenone content using High-Performance Liquid Chromatography (HPLC).[8][9]
3.2.1. Materials and Reagents
-
Healthy, mycotoxin-free corn kernels
-
F. graminearum spore suspension (1 x 10⁶ conidia/mL)
-
Bromochlorosalicylanilide solutions in acetone
-
Acetonitrile
-
Methanol
-
Water (HPLC grade)
-
Immunoaffinity columns for zearalenone cleanup
-
HPLC system with a fluorescence detector (Excitation: 274 nm, Emission: 440 nm)
-
C18 HPLC column
3.2.2. Procedure
-
Corn Kernel Treatment and Inoculation:
-
Surface sterilize corn kernels with a 1% sodium hypochlorite solution, followed by rinsing with sterile distilled water.
-
Air-dry the kernels in a laminar flow hood.
-
Apply the bromochlorosalicylanilide solution to the kernels at various concentrations (e.g., 50, 100, 200 mg/kg) and allow the solvent to evaporate.
-
Inoculate the treated kernels with the F. graminearum spore suspension.
-
Incubate the inoculated kernels at 25°C with high humidity for 21 days.
-
-
Extraction of Zearalenone:
-
Grind the incubated corn samples to a fine powder.
-
Extract a 25 g subsample with 100 mL of acetonitrile/water (90:10, v/v) by shaking for 60 minutes.
-
Filter the extract through Whatman No. 1 filter paper.
-
-
Cleanup:
-
Dilute the filtrate with water and pass it through a zearalenone-specific immunoaffinity column.
-
Wash the column with water to remove impurities.
-
Elute the zearalenone from the column with methanol.
-
-
HPLC Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
Inject the sample into the HPLC system.
-
The mobile phase typically consists of an isocratic mixture of acetonitrile, water, and methanol.[8]
-
Quantify the zearalenone concentration by comparing the peak area to a standard calibration curve.
-
Visualizations
Caption: Experimental workflow for evaluating bromochlorosalicylanilide.
References
- 1. Salicylanilide ester prodrugs as potential antimicrobial agents--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal Susceptibility Testing of Fusarium: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of antifungal activity of selected essential oils against Fusarium graminearum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of zearalenone in corn by means of immunoaffinity clean-up and high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jfda-online.com [jfda-online.com]
High-Throughput Screening of Bromochlorosalicylanilide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromochlorosalicylanilide and its derivatives represent a class of halogenated salicylanilides with significant potential as antimicrobial agents. These compounds have demonstrated a broad spectrum of activity against various pathogens, including bacteria and fungi. Their primary mechanism of action involves the disruption of the proton motive force (PMF) across microbial cell membranes, leading to a cascade of events that ultimately result in cell death. High-throughput screening (HTS) methodologies are essential for efficiently evaluating large libraries of these derivatives to identify lead compounds with optimal potency and desirable pharmacological properties. This document provides detailed application notes and experimental protocols for the high-throughput screening of Bromochlorosalicylanilide derivatives.
Mechanism of Action
The antimicrobial activity of salicylanilides, including Bromochlorosalicylanilide derivatives, is primarily attributed to their function as protonophores. They disrupt the electrochemical gradient across the cell membrane by transporting protons into the cytoplasm, thereby dissipating the proton motive force. This disruption interferes with essential cellular processes that are dependent on the PMF, such as ATP synthesis, solute transport, and flagellar motion. The consequence is a depletion of cellular energy and ultimately, cell death.
Caption: Mechanism of action of Bromochlorosalicylanilide derivatives as protonophores.
Data Presentation
The following tables summarize the antimicrobial activity of various salicylanilide derivatives against a range of microbial strains. The data is presented as Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values.
| Compound | Organism | MIC (µM) | Reference |
| 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide | Staphylococcus aureus (MRSA) | 0.98 | [1] |
| Salicylanilide 4-(trifluoromethyl)benzoates | Gram-positive bacteria (incl. MRSA) | ≥ 0.49 | [2][3] |
| Salicylanilide 4-(trifluoromethyl)benzoates | Mycobacterium tuberculosis | 0.5 - 32 | [2][3] |
| N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide | Various fungi | ≥ 0.49 | [4] |
| 2,3-Dihydroxy-N-(substituted)phenylbenzamides | Candida species | 3.91 - 250 | [4] |
| 2,3-Dihydroxy-N-(substituted)phenylbenzamides | Filamentous fungi | 1.95 - 250 | [4] |
| Chloro-substituted Salicylanilide derivatives (from N-(2-chlorophenyl)-2-hydroxybenzamide) | Gram-positive bacteria | 0.125–1.0 mg/mL | [5] |
| Diamide derivatives of salicylanilides | Staphylococcus aureus | 0.070 - 8.95 | [6] |
| Diamide derivatives of salicylanilides | Enterococcus species | 4.66 - 35.8 | [6] |
| Diamide derivatives of salicylanilides | Mycobacterium tuberculosis | 18.7 | [6] |
| Compound | Cell Line/Organism | IC50 (µM) | Reference |
| Niclosamide derivative 3a (ethanolamine salt) | Esophageal adenocarcinoma (EAC) cells | 0.8–1.0 | [7][8] |
| Niclosamide derivative 2a and 2b | Madurella mycetomatis | 0.2–0.3 | [7][8] |
| Rosmarinic acid phosphonium salt RAP1 | HCT116 cells | 7.28 | [9] |
| Rosmarinic acid phosphonium salt RAP2 | HCT116 cells | 8.13 | [9] |
Experimental Protocols
High-Throughput Screening Workflow
The general workflow for high-throughput screening of a library of Bromochlorosalicylanilide derivatives involves several key stages, from initial primary screening to secondary validation and hit confirmation.
Caption: General workflow for high-throughput screening of Bromochlorosalicylanilide derivatives.
Protocol 1: Broth Microdilution Assay for Antibacterial Screening
This protocol is adapted for a 384-well format to determine the Minimum Inhibitory Concentration (MIC) of Bromochlorosalicylanilide derivatives against bacterial strains.
Materials:
-
Bromochlorosalicylanilide derivative library (dissolved in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
384-well microtiter plates (sterile, clear bottom)
-
Automated liquid handling system
-
Microplate incubator
-
Microplate reader
-
Resazurin sodium salt solution (for viability assessment)
Procedure:
-
Compound Plating:
-
Using an automated liquid handler, dispense nL volumes of the compound library into the 384-well plates to achieve the desired final screening concentration (e.g., 10 µM).
-
Include positive controls (e.g., a known antibiotic like ciprofloxacin) and negative controls (DMSO vehicle only).
-
-
Bacterial Inoculum Preparation:
-
Grow bacterial cultures to the mid-logarithmic phase in MHB.
-
Dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL in fresh MHB.
-
-
Inoculation:
-
Dispense the bacterial inoculum into each well of the compound-plated 384-well plates.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 18-24 hours with shaking.
-
-
MIC Determination:
-
Measure the optical density (OD) at 600 nm using a microplate reader to assess bacterial growth.
-
Alternatively, add resazurin solution to each well and incubate for a further 1-4 hours. Measure fluorescence (Excitation: 560 nm, Emission: 590 nm). A lack of fluorescence indicates inhibition of metabolic activity.
-
The MIC is defined as the lowest concentration of the compound that inhibits visible growth or reduces metabolic activity by ≥90% compared to the negative control.
-
Protocol 2: Agar-Based Assay for Antifungal Screening
This protocol is a miniaturized agar-based assay suitable for HTS of antifungal activity.
Materials:
-
Bromochlorosalicylanilide derivative library (dissolved in DMSO)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Low-melting-point agarose
-
384-well microtiter plates (sterile)
-
Pin tool or acoustic liquid handler
-
Humidified incubator
-
Microscope or high-content imaging system
Procedure:
-
Compound Spotting:
-
Using a pin tool or acoustic liquid handler, spot nL volumes of the compound library onto the bottom of the 384-well plates.
-
-
Fungal Inoculum and Agar Preparation:
-
Prepare a fungal spore or cell suspension in RPMI-1640 medium to a final concentration of 1-5 x 10^3 cells/mL.
-
Prepare a 2X RPMI-1640 medium and a 1% solution of low-melting-point agarose.
-
Mix equal volumes of the 2X medium and the melted agarose to obtain a 1X RPMI-0.5% agarose solution.
-
Add the fungal inoculum to the agar solution.
-
-
Dispensing Agar:
-
Quickly dispense the fungal-inoculated agar into the compound-spotted 384-well plates.
-
-
Incubation:
-
Allow the agar to solidify and then incubate the plates in a humidified incubator at 35°C for 24-48 hours.
-
-
Hit Identification:
-
Visually inspect the plates for zones of growth inhibition around the compound spots.
-
For quantitative analysis, use a high-content imaging system to measure the area of fungal growth in each well.
-
Hits are identified as compounds that produce a significant zone of inhibition or a substantial reduction in fungal growth.
-
Conclusion
The high-throughput screening protocols and application notes provided herein offer a robust framework for the identification and characterization of novel Bromochlorosalicylanilide derivatives with potent antimicrobial properties. The systematic evaluation of compound libraries using these methods, coupled with a thorough understanding of their mechanism of action, will accelerate the discovery of new therapeutic agents to combat infectious diseases. The provided quantitative data serves as a valuable benchmark for structure-activity relationship (SAR) studies and lead optimization efforts.
References
- 1. Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antibacterial activity of salicylanilide 4-(trifluoromethyl)-benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Animal Models for Testing Bromochlorosalicylanilide Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromochlorosalicylanilide is a halogenated salicylanilide, a class of compounds recognized for their broad-spectrum biological activities. While specific efficacy data for Bromochlorosalicylanilide in animal models is limited in publicly available literature, extensive research on structurally and functionally similar salicylanilides, such as niclosamide, closantel, and oxyclozanide, provides a strong foundation for designing and implementing robust preclinical efficacy studies. These compounds are primarily used in veterinary medicine as anthelmintics against parasitic worms like flukes and tapeworms.[1] Additionally, salicylanilides have demonstrated potent antifungal, antibacterial, and even anticancer properties.[2][3]
The primary mechanism of action for salicylanilides involves the uncoupling of oxidative phosphorylation in the mitochondria of target organisms.[4][5][6] This disruption of the proton motive force inhibits ATP synthesis, leading to metabolic failure and death of the parasite or cell.[7][8] Furthermore, compounds like niclosamide have been shown to modulate key signaling pathways, including the Wnt/β-catenin and STAT3 pathways, which are crucial in various diseases, including cancer.[1][2][9][10][11][12][13][14][15]
These application notes and protocols are based on established methodologies for related salicylanilides and are intended to serve as a comprehensive guide for researchers initiating efficacy testing of Bromochlorosalicylanilide in relevant animal models.
Data Presentation: Efficacy of Related Salicylanilides
The following tables summarize quantitative data from studies on niclosamide, closantel, and oxyclozanide, which can be used as a reference for designing efficacy studies for Bromochlorosalicylanilide.
Table 1: Anthelmintic Efficacy of Salicylanilides in Livestock
| Compound | Animal Model | Parasite | Dose | Efficacy (% Reduction) | Reference |
| Niclosamide | Sheep | Moniezia expansa | 100 mg/kg (oral) | >95% | [16] |
| Mice | Hymenolepis nana | 100 mg/kg (oral) | >95% | [16] | |
| Cattle | Rumen Flukes (Paramphistomum spp.) | 100 mg/kg (oral) | Ineffective | [17] | |
| Closantel | Sheep | Fasciola hepatica | 10 mg/kg (oral) | 83% (fluke burden) | [18] |
| Sheep | Rumen Flukes (Paramphistomum spp.) | 10 mg/kg (oral) | 0-81% | [19][20] | |
| Cattle | Fasciola hepatica | 5 mg/kg (subcutaneous) | 95-100% | [21] | |
| Oxyclozanide | Cattle | Rumen Flukes (Paramphistomum spp.) | 20 mg/kg (oral) | 100% (egg count at day 14) | [22][23] |
| Sheep | Rumen Flukes (Paramphistomum spp.) | 15 mg/kg (oral) | >90% (egg output for 11 weeks) | [19][20] | |
| Sheep | Fasciola hepatica | Not specified | 100% (egg count at day 14) | [24] |
Table 2: Anticancer Efficacy of Niclosamide in Animal Models
| Animal Model | Cancer Type | Dose | Route | Efficacy | Reference |
| Nude Mice | Colorectal Cancer Xenograft | 100-200 mg/kg/day | Oral gavage | Significant tumor growth inhibition | [25] |
| Rats | Experimentally Induced Colorectal Cancer | 20 mg/kg/day | Intraperitoneal | Significant reduction in aberrant crypt foci | [26] |
| Nude Mice | Pancreatic Cancer Xenograft | Not specified | Not specified | Inhibition of tumor growth and metastasis | [27] |
| Mice | Osteosarcoma Lung Metastasis | 50 mg/kg (NSPT formulation) | Intravenous | Prevention of metastatic disease | [28] |
Experimental Protocols
The following are detailed protocols for key experiments that can be adapted for testing the efficacy of Bromochlorosalicylanilide.
Protocol 1: Anthelmintic Efficacy in Sheep (Fasciola hepatica Model)
Objective: To evaluate the efficacy of Bromochlorosalicylanilide against adult and immature stages of Fasciola hepatica in experimentally infected sheep.
Materials:
-
Bromochlorosalicylanilide (test compound)
-
Vehicle for administration (e.g., water, oil)
-
Fasciola hepatica metacercariae
-
Fecal collection bags
-
McMaster slides or equivalent for fecal egg counting
-
Animal restraining equipment
Animals:
-
Healthy, fluke-free sheep (e.g., Merino or other suitable breed), 6-12 months old.
-
Animals should be acclimatized for at least 7 days before the start of the experiment.
-
All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Experimental Design:
-
Infection: Each sheep is orally infected with a known number of Fasciola hepatica metacercariae (e.g., 200-400).
-
Treatment Groups: Animals are randomly allocated to treatment groups (n=6-8 per group):
-
Group 1: Vehicle control (oral administration)
-
Group 2: Bromochlorosalicylanilide (low dose, oral)
-
Group 3: Bromochlorosalicylanilide (medium dose, oral)
-
Group 4: Bromochlorosalicylanilide (high dose, oral)
-
Group 5: Positive control (e.g., Closantel at 10 mg/kg, oral)
-
-
Treatment Administration: Treatment is administered at a specific time post-infection to target different fluke stages (e.g., 8 weeks for adult flukes, 4 weeks for immature flukes).
-
Fecal Egg Counts: Fecal samples are collected from each animal at regular intervals (e.g., weekly) starting from the expected onset of patency (around 10-12 weeks post-infection). The number of F. hepatica eggs per gram of feces (EPG) is determined.
-
Necropsy: At the end of the study (e.g., 14 weeks post-treatment), all animals are euthanized, and their livers are collected. The number of flukes in the bile ducts is counted.
-
Efficacy Calculation:
-
Fecal Egg Count Reduction (%): [1 - (Mean EPG of treated group / Mean EPG of control group)] x 100
-
Fluke Burden Reduction (%): [1 - (Mean fluke count of treated group / Mean fluke count of control group)] x 100
-
Protocol 2: Antifungal Efficacy in a Murine Model of Systemic Candidiasis
Objective: To assess the in vivo antifungal efficacy of Bromochlorosalicylanilide against Candida albicans.
Materials:
-
Bromochlorosalicylanilide
-
Vehicle for administration
-
Candida albicans strain (e.g., SC5314)
-
Sabouraud Dextrose Agar (SDA) plates
-
Immunosuppressive agent (e.g., cyclophosphamide)
-
Animal restraining equipment
Animals:
-
Immunocompetent mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.
-
Acclimatize animals for at least 7 days.
-
All procedures must be IACUC approved.
Experimental Design:
-
Immunosuppression: Mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide (e.g., 150 mg/kg) four days before infection and one day after infection.
-
Infection: Mice are infected via intravenous (tail vein) injection with a sublethal dose of C. albicans (e.g., 1 x 10^5 CFU/mouse).
-
Treatment Groups: Animals are randomly assigned to groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: Bromochlorosalicylanilide (low dose)
-
Group 3: Bromochlorosalicylanilide (high dose)
-
Group 4: Positive control (e.g., fluconazole)
-
-
Treatment Administration: Treatment begins 24 hours post-infection and continues for a specified period (e.g., 7 days), administered orally or intraperitoneally.
-
Endpoint Measurement:
-
Survival: Monitor and record survival daily for up to 21 days post-infection.
-
Fungal Burden: At a predetermined time point (e.g., day 4 post-infection), a subset of mice from each group is euthanized. Kidneys (primary target organ) are aseptically removed, homogenized, and plated on SDA to determine the colony-forming units (CFU) per gram of tissue.
-
-
Data Analysis:
-
Survival data are analyzed using Kaplan-Meier survival curves and log-rank tests.
-
Fungal burden data are analyzed using appropriate statistical tests (e.g., t-test or ANOVA).
-
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways Modulated by Salicylanilides
The following diagrams illustrate the key signaling pathways known to be affected by salicylanilides like niclosamide. These pathways are relevant for investigating the mechanism of action of Bromochlorosalicylanilide, particularly in the context of cancer or inflammatory diseases.
Caption: Postulated inhibition of the Wnt/β-catenin pathway by Bromochlorosalicylanilide.
Caption: Postulated inhibition of the JAK/STAT3 signaling pathway by Bromochlorosalicylanilide.
Caption: Mechanism of oxidative phosphorylation uncoupling by Bromochlorosalicylanilide.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo efficacy testing.
References
- 1. Inhibition of Wnt/β-catenin pathway by niclosamide: a therapeutic target for ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Salicylanilides: a new group of active uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Niclosamide suppresses cancer cell growth by inducing Wnt co-receptor LRP6 degradation and inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The efficacy of the supramolecular complexes of niclosamide obtained by mechanochemical technology and targeted delivery against cestode infection of animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. kvmj.journals.ekb.eg [kvmj.journals.ekb.eg]
- 18. Comparative efficacy of closantel and triclabendazole against Fasciola hepatica in experimentally infected sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy of Oxyclozanide and Closantel against Rumen Flukes (Paramphistomidae) in Naturally Infected Sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. First report of closantel treatment failure against Fasciola hepatica in cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cabidigitallibrary.org [cabidigitallibrary.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Anti-helminth compound niclosamide downregulates Wnt Signaling and elicits antitumor responses in tumors with activating APC mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ANTINEOPLASTIC EFFECT OF NICLOSAMIDE ON EXPERIMENTALLY INDUCED COLORECTAL CANCER IN RATS [avmj.journals.ekb.eg]
- 27. The anthelmintic drug niclosamide induces GSK-β-mediated β-catenin degradation to potentiate gemcitabine activity, reduce immune evasion ability and suppress pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 28. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Formulating Bromochlorosalicylanilide in Topical Delivery Systems
Introduction
Bromochlorosalicylanilide is an antifungal agent belonging to the class of organic compounds known as benzanilides.[1][2][3][4] Its clinical utility in topical formulations is significantly hampered by its poor aqueous solubility (0.0168 mg/mL) and high lipophilicity (logP ≈ 4.1-4.9).[1] These characteristics present a formidable challenge for formulators aiming to develop effective topical delivery systems that can ensure adequate drug release, skin permeation, and bioavailability at the target site.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals. It outlines strategies to enhance the solubility and deliverability of Bromochlorosalicylanilide and provides step-by-step methodologies for the preparation and evaluation of topical cream and gel formulations.
Physicochemical Properties of Bromochlorosalicylanilide
A thorough understanding of the physicochemical properties of an Active Pharmaceutical Ingredient (API) is fundamental to designing a successful formulation. The key properties of Bromochlorosalicylanilide are summarized below.
| Property | Value | Source |
| IUPAC Name | 5-bromo-N-(4-chlorophenyl)-2-hydroxybenzamide | [1][5] |
| Molecular Formula | C₁₃H₉BrClNO₂ | [5][6] |
| Molecular Weight | 326.57 g/mol | [5][6] |
| Water Solubility | 0.0168 mg/mL | [1] |
| logP | 4.13 - 4.9 | [1] |
| Classification | Antifungal | [2][3] |
| pKa (Strongest Acidic) | 7.49 | [1] |
Formulation Strategies for Poorly Water-Soluble APIs
Given its low water solubility, formulating Bromochlorosalicylanilide requires strategies to improve its dissolution and release from the vehicle.[7][8]
-
Solubility Enhancement : The use of co-solvents, surfactants, and penetration enhancers is a common approach.[8][9] Polar solvents like propylene glycol or polyethylene glycol (PEG) can increase the solubility of the API within the dosage form.[9]
-
Solid Dispersions : This technique involves dispersing the drug in a hydrophilic matrix at the molecular level to enhance dissolution rates.[7] Carriers can include polymers like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).[7]
-
Nanoformulations : Advanced systems like microemulsions, nanoemulsions, and lipid-based nanoparticles can encapsulate the drug, increasing its stability and skin permeation.[10] Microemulsions are particularly effective for enhancing the transdermal delivery of poorly soluble drugs.[10]
The following table lists potential excipients for developing cream and gel formulations.
| Excipient Type | Examples | Function |
| Oily Phase (Creams) | Mineral Oil, Cetyl Alcohol, Stearyl Alcohol, White Wax | Emollient, Stiffening Agent |
| Aqueous Phase | Purified Water, Glycerin, Propylene Glycol | Vehicle, Humectant |
| Gelling Agents (Gels) | Carbomers (e.g., Carbopol), HPMC, Poloxamers | Viscosity Enhancer, Matrix Former |
| Emulsifying Agents | Sodium Lauryl Sulfate, Polysorbates (e.g., Tween 80) | Emulsion Stabilizer |
| Solubilizers / Co-solvents | Polyethylene Glycol (PEG) 400, Ethanol, Propylene Glycol | Enhance API Solubility |
| Preservatives | Methylparaben, Propylparaben, Phenoxyethanol | Prevent Microbial Growth |
| pH Modifiers | Triethanolamine, Sodium Hydroxide | Adjust pH for Stability/Permeation |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and evaluation of topical formulations containing Bromochlorosalicylanilide.
Protocol 3.1: Preparation of an Oil-in-Water (O/W) Cream
This protocol describes the fusion method for preparing a standard O/W cream formulation.[11][12]
Materials and Equipment:
-
Bromochlorosalicylanilide
-
Oil Phase: Cetyl alcohol, Stearic acid, Mineral oil
-
Aqueous Phase: Purified water, Propylene glycol, Polysorbate 80
-
Preservative: Methylparaben
-
Beakers, heating mantle with magnetic stirrer, homogenizer, weighing balance, water bath.
Methodology:
-
Preparation of Oil Phase : Weigh and add the oil-soluble ingredients (Cetyl alcohol, Stearic acid, Mineral oil) to a beaker. Heat the mixture to 70-75°C in a water bath until all components are melted and form a uniform liquid.
-
Solubilization of API : Add the accurately weighed Bromochlorosalicylanilide to the heated oil phase and stir until completely dissolved.
-
Preparation of Aqueous Phase : In a separate beaker, weigh and add the aqueous phase ingredients (Purified water, Propylene glycol, Polysorbate 80) and the preservative. Heat this mixture to 75-80°C while stirring until a clear solution is obtained.
-
Emulsification : Slowly add the hot aqueous phase to the hot oil phase with continuous stirring.
-
Homogenization : Immediately subject the mixture to homogenization for 15-20 minutes at a moderate speed to ensure uniform droplet size distribution.
-
Cooling : Allow the emulsion to cool down to room temperature with gentle, continuous stirring.
-
Final Product : Store the resulting cream in a well-closed container.
Protocol 3.2: Preparation of a Hydrogel
This protocol outlines the dispersion method for preparing a hydrogel formulation.[11][13][14]
Materials and Equipment:
-
Bromochlorosalicylanilide
-
Gelling Agent: Carbomer 940
-
Solvent/Co-solvent: Purified water, Ethanol, Propylene glycol
-
Neutralizing Agent: Triethanolamine (TEA)
-
Preservative: Phenoxyethanol
-
Beakers, overhead mechanical stirrer, pH meter, weighing balance.
Methodology:
-
Gelling Agent Dispersion : Accurately weigh the Carbomer 940 and slowly disperse it into a beaker containing purified water under continuous agitation with an overhead stirrer. Avoid clump formation. Continue stirring until a uniform, lump-free dispersion is achieved.
-
API Solubilization : In a separate beaker, dissolve the weighed Bromochlorosalicylanilide and preservative in a mixture of ethanol and propylene glycol.
-
Mixing : Slowly add the API solution to the aqueous carbomer dispersion while stirring continuously.
-
Neutralization and Gel Formation : Add Triethanolamine (TEA) dropwise to the mixture while stirring. Monitor the pH and continue adding TEA until a pH of 6.5-7.0 is reached. The mixture will thicken and form a clear, viscous gel.
-
Final Product : Allow the gel to stand for 24 hours to ensure complete hydration of the polymer and remove any entrapped air bubbles. Store in an appropriate container.
Protocol 3.3: In Vitro Release Testing (IVRT)
IVRT is a crucial tool for assessing the performance of topical formulations by measuring the rate of drug release.[15][16][17] The following protocol uses the vertical Franz diffusion cell.
Materials and Equipment:
-
Franz diffusion cells (VDC)
-
Synthetic, inert membrane (e.g., Polysulfone, Cellulose Acetate)
-
Receptor Medium: Phosphate buffer (pH 7.4) with a surfactant (e.g., 2% w/v Oleth-20) to ensure sink conditions.
-
Formulated cream or gel
-
Water bath with circulator, magnetic stirrers, syringe with needle, HPLC or UV-Vis spectrophotometer.
Methodology:
-
Receptor Chamber Preparation : Fill the receptor chamber of the Franz diffusion cell with the pre-warmed (32 ± 1°C) receptor medium and place a small magnetic stir bar inside. Ensure no air bubbles are trapped.
-
Membrane Mounting : Mount the synthetic membrane between the donor and receptor chambers, ensuring it is flat and without wrinkles.
-
Formulation Application : Accurately apply a finite dose (e.g., 300 mg) of the Bromochlorosalicylanilide formulation onto the surface of the membrane in the donor chamber.
-
Assembly and Incubation : Clamp the donor and receptor chambers together and place the assembled cell in a circulating water bath maintained at 32 ± 1°C to mimic skin surface temperature.
-
Sampling : At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw a specific volume (e.g., 0.5 mL) of the receptor medium through the sampling port.
-
Medium Replacement : Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.
-
Sample Analysis : Analyze the collected samples for Bromochlorosalicylanilide concentration using a validated analytical method such as HPLC.
-
Data Analysis : Calculate the cumulative amount of drug released per unit area (μg/cm²) and plot it against the square root of time. The slope of the linear portion of the plot represents the release rate.
Protocol 3.4: In Vitro Permeation Testing (IVPT)
IVPT is used to evaluate the rate and extent of drug permeation through the skin, providing an estimate of in vivo performance.[18][19][20]
Materials and Equipment:
-
Same as IVRT, with the following exception:
-
Skin Membrane: Excised human or animal (e.g., porcine ear) skin, dermatomed to a uniform thickness (approx. 500-750 µm).
Methodology:
-
Skin Preparation : Thaw the cryopreserved skin and cut it into sections large enough to fit the diffusion cells. Immerse the full-thickness skin in water at 60°C for 60 seconds to separate the epidermis.[21] Mount the prepared skin membrane on the Franz diffusion cell with the stratum corneum side facing the donor chamber.
-
Integrity Check : Before applying the formulation, allow the skin to equilibrate and check its integrity (e.g., by measuring transepidermal water loss or electrical resistance).
-
Protocol Execution : Follow steps 1-8 from the IVRT protocol (Protocol 3.3), applying the formulation to the stratum corneum surface.
-
Data Analysis : Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) can also be calculated.
Visualization of Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological mechanisms.
Workflow for Topical Formulation Development
Caption: Workflow for formulation, evaluation, and optimization.
Potential Signaling Pathway for Salicylanilide Derivatives
Salicylanilide derivatives have been reported to inhibit the STAT3 signaling pathway.[22] While the exact mechanism for Bromochlorosalicylanilide as an antifungal may differ, this pathway represents a known biological target for this class of compounds.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Bromochlorosalicylanilide - Wikipedia [en.wikipedia.org]
- 3. Bromochlorosalicylanilide - Wikiwand [wikiwand.com]
- 4. bromochlorosalicylanilide - Wiktionary, the free dictionary [en.wiktionary.org]
- 5. Bromochlorosalicylanilide | C13H9BrClNO2 | CID 77254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Strategies to Improve the Transdermal Delivery of Poorly Water-Soluble Non-Steroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of Ointments, Pastes, Creams and Gels | Pharmaguideline [pharmaguideline.com]
- 12. Topical cream formulation - Wikipedia [en.wikipedia.org]
- 13. Topical gels - Wikipedia [en.wikipedia.org]
- 14. philadelphia.edu.jo [philadelphia.edu.jo]
- 15. In Vitro Release Testing (IVRT) | Teledyne LABS [teledynelabs.com]
- 16. contractpharma.com [contractpharma.com]
- 17. ashdin.com [ashdin.com]
- 18. Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs | FDA [fda.gov]
- 20. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 21. dovepress.com [dovepress.com]
- 22. The salicylanilide derivatives inhibit signal transducer and activator of transcription 3 pathways in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Bromochlorosalicylanilide Solubility and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling Bromochlorosalicylanilide, focusing on its challenging solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is Bromochlorosalicylanilide and why is its solubility a common issue in experimental settings?
A1: Bromochlorosalicylanilide is a halogenated salicylanilide compound known for its antifungal properties.[1] Its chemical structure renders it highly hydrophobic (lipophilic), resulting in very low intrinsic solubility in water and aqueous buffer systems. This poor solubility can create significant challenges when preparing solutions for in vitro and other biological experiments.
Q2: What is the expected aqueous solubility of Bromochlorosalicylanilide?
A2: The predicted aqueous solubility of Bromochlorosalicylanilide is extremely low, estimated to be around 0.0168 mg/mL.[2] It is important to note that this is a predicted value, and the actual achievable concentration in an experimental setting will be influenced by factors such as the specific buffer system, pH, and temperature.
Q3: How does the pH of the buffer impact the solubility of Bromochlorosalicylanilide?
A3: Bromochlorosalicylanilide is a weakly acidic molecule, with a predicted pKa of approximately 7.49.[2] Consequently, its solubility is highly dependent on the pH of the solution. At a pH above its pKa, the molecule will deprotonate to form a more polar, and thus more water-soluble, phenolate anion. Conversely, at a pH below its pKa, it will remain in its neutral, less soluble form. Therefore, increasing the pH of the aqueous buffer to a slightly alkaline range (e.g., pH 7.5-8.5) can enhance its solubility.
Q4: What is the primary mechanism of action for Bromochlorosalicylanilide?
A4: Bromochlorosalicylanilide and other halogenated salicylanilides function as uncouplers of oxidative phosphorylation within the mitochondria.[1][3][4] They act as protonophores, which are lipid-soluble molecules that can transport protons across the inner mitochondrial membrane. This action dissipates the crucial proton gradient that drives ATP synthesis, leading to a depletion of cellular energy and subsequent inhibition of ATP-dependent cellular processes, including proliferation.[3]
Troubleshooting Guide for Solubility Issues
Problem: Difficulty dissolving Bromochlorosalicylanilide powder directly into an aqueous buffer.
-
Underlying Cause: This is expected due to the compound's very low intrinsic aqueous solubility.
-
Recommended Solution: Do not attempt to dissolve the compound directly in your final aqueous buffer. It is standard practice to first create a concentrated stock solution in a suitable organic solvent.
Problem: The compound precipitates out of solution when the organic stock is diluted into the aqueous buffer.
-
Underlying Cause: The abrupt change in solvent polarity from a favorable organic environment to an unfavorable aqueous one causes the hydrophobic compound to aggregate and precipitate.
-
Troubleshooting Steps:
-
Co-solvent System: If permissible in your experimental setup, consider preparing your final working solution with a small percentage of the organic co-solvent.
-
Slow Dilution Technique: Add the organic stock solution to the aqueous buffer very slowly, preferably drop-wise, while the buffer is being continuously and vigorously mixed (e.g., on a vortex mixer). This can help to disperse the compound more effectively.
-
Inclusion of Surfactants: The addition of a low concentration of a biocompatible, non-ionic surfactant such as Tween® 80 or Pluronic® F-68 to the aqueous buffer can help to form micelles that encapsulate the hydrophobic compound, thereby increasing its apparent solubility.
-
Sonication: After dilution, briefly sonicating the solution in a water bath sonicator can help to break down small aggregates and create a more uniform dispersion.
-
Data Presentation
For ease of reference, the key physicochemical properties of Bromochlorosalicylanilide are summarized below.
Table 1: Predicted Physicochemical Properties of Bromochlorosalicylanilide
| Property | Value | Source |
| Molecular Formula | C₁₃H₉BrClNO₂ | |
| Molecular Weight | 326.57 g/mol | |
| Predicted Water Solubility | 0.0168 mg/mL | [2] |
| Predicted logP | 4.9 | [2] |
| Predicted pKa (strongest acidic) | 7.49 | [2] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of Bromochlorosalicylanilide
This protocol provides a detailed method for preparing a high-concentration stock solution of Bromochlorosalicylanilide in an organic solvent.
Materials:
-
Bromochlorosalicylanilide (solid powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (200 proof, absolute)
-
Sterile, conical-bottom microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Accurately weigh the desired mass of Bromochlorosalicylanilide powder and transfer it to a sterile tube or vial.
-
Add the calculated volume of DMSO or ethanol to achieve the target stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Securely cap the container and vortex at high speed for 1-2 minutes.
-
If any particulate matter remains, place the container in a water bath sonicator and sonicate for 5-10 minutes, or until the solution is clear.
-
Perform a final visual inspection to confirm complete dissolution.
-
Dispense the stock solution into smaller, single-use aliquots and store at -20°C or -80°C to maintain stability and prevent degradation from repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer for In Vitro Assays
This protocol details the critical step of diluting the organic stock solution into your final aqueous buffer or cell culture medium.
Materials:
-
Concentrated Bromochlorosalicylanilide stock solution (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium, pre-warmed to the experimental temperature
-
Sterile dilution tubes
-
Vortex mixer
Procedure:
-
Ensure your aqueous buffer or cell culture medium is equilibrated to the temperature of your experiment (e.g., 37°C).
-
Determine the required volume of the stock solution to achieve the final desired experimental concentration. Ensure the final concentration of the organic solvent is compatible with your assay (typically ≤ 0.5% v/v for DMSO in cell-based assays).
-
Place the pre-warmed aqueous buffer in a sterile tube on a vortex mixer set to a medium speed.
-
While the buffer is mixing, slowly and carefully add the calculated volume of the stock solution.
-
Continue to vortex the solution for an additional 30-60 seconds to ensure homogeneity.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness.
-
It is recommended to use the freshly prepared working solution immediately to minimize the risk of precipitation over time.
Visualizations
The following diagrams provide visual representations of the experimental workflow, troubleshooting logic, and the mechanism of action of Bromochlorosalicylanilide.
Caption: Recommended workflow for the preparation of Bromochlorosalicylanilide solutions.
Caption: A logical approach to troubleshooting Bromochlorosalicylanilide solubility issues.
Caption: The mechanism of action of Bromochlorosalicylanilide as an uncoupler of oxidative phosphorylation.
References
Optimizing Bromochlorosalicylanilide Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bromochlorosalicylanilide in in vitro settings. The information aims to address common challenges encountered during experimental procedures to help optimize its use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for Bromochlorosalicylanilide in in vitro experiments?
A1: Based on studies of structurally related salicylanilide and brominated compounds, a starting concentration range of 1 µM to 50 µM is recommended for initial in vitro experiments.[1][2] The optimal concentration will be cell-type specific and should be determined empirically through dose-response experiments.
Q2: What is the best solvent to dissolve Bromochlorosalicylanilide for cell culture experiments?
A2: Bromochlorosalicylanilide, like other salicylanilides, has low aqueous solubility.[2][3] Dimethyl sulfoxide (DMSO) is the most commonly used solvent to prepare stock solutions. It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5% (v/v).
Q3: I am observing precipitation of Bromochlorosalicylanilide in my cell culture medium. What can I do?
A3: Precipitation can occur if the compound's solubility limit is exceeded in the final culture medium. To troubleshoot this:
-
Ensure the stock solution is fully dissolved: Vortex the stock solution before diluting it into the culture medium.
-
Pre-warm the culture medium: Adding the compound to pre-warmed medium can sometimes improve solubility.
-
Decrease the final concentration: If precipitation persists, you may need to work with lower concentrations.
-
Increase the serum concentration (if applicable): Serum proteins can sometimes help to keep hydrophobic compounds in solution.
Q4: What are the known or suspected mechanisms of action for Bromochlorosalicylanilide?
A4: While specific data for Bromochlorosalicylanilide is limited, related salicylanilides are known to act as uncouplers of mitochondrial oxidative phosphorylation.[2][4] They can also modulate various signaling pathways, including the NF-κB and STAT3 pathways, and induce apoptosis or autophagy in cancer cells.[2][4][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High cell death even at low concentrations | - High sensitivity of the cell line. - Solvent toxicity. - Error in concentration calculation. | - Perform a dose-response curve starting from a much lower concentration (e.g., nanomolar range). - Ensure the final DMSO concentration is below 0.5%. Run a solvent control. - Double-check all calculations for stock and working solutions. |
| No observable effect at high concentrations | - Low sensitivity of the cell line. - Compound instability or precipitation. - Insufficient incubation time. | - Test a higher concentration range. - Verify the solubility of the compound in your media. - Extend the incubation period (e.g., 48h, 72h). |
| Inconsistent results between experiments | - Variation in cell density at the time of treatment. - Incomplete dissolution of the compound. - Fluctuation in incubator conditions (CO2, temperature, humidity). | - Standardize cell seeding density and ensure even cell distribution. - Prepare fresh stock solutions and ensure complete dissolution before each experiment. - Regularly monitor and calibrate incubator settings. |
Data Presentation
Table 1: Reported IC50 Values for Related Brominated and Salicylanilide Compounds in Cancer Cell Lines
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Bromophenol Derivatives | A549 (Lung Cancer) | Varies by derivative | [2] |
| Bel7402 (Liver Cancer) | Varies by derivative | [2] | |
| HepG2 (Liver Cancer) | Varies by derivative | [2] | |
| HeLa (Cervical Cancer) | Varies by derivative | [2] | |
| HCT116 (Colon Cancer) | Varies by derivative | [2] | |
| Brominated Coelenteramines | MCF-7 (Breast Cancer) | 21.6 | [6] |
| PC-3 (Prostate Cancer) | 24.3 | [6] | |
| Salicylanilide Derivatives | U87 (Glioblastoma) | Varies by derivative | [7] |
Note: This table provides a reference for concentration ranges based on related compounds. The IC50 for Bromochlorosalicylanilide may vary significantly.
Experimental Protocols
Protocol 1: Preparation of Bromochlorosalicylanilide Stock Solution
-
Materials: Bromochlorosalicylanilide powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of Bromochlorosalicylanilide powder.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of Bromochlorosalicylanilide from the stock solution in a complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration) and a no-treatment control.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.
Protocol 3: Western Blot for Apoptosis Markers
-
Cell Lysis: After treating the cells with Bromochlorosalicylanilide for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: Workflow for determining the IC50 of Bromochlorosalicylanilide.
Caption: Putative involvement of Bromochlorosalicylanilide in apoptosis.
Caption: Potential inhibition of the NF-κB pathway by Bromochlorosalicylanilide.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Reducing off-target cytotoxicity of Bromochlorosalicylanilide in mammalian cells
Welcome to the technical support center for Bromochlorosalicylanilide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating off-target cytotoxicity of Bromochlorosalicylanilide in mammalian cells. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Bromochlorosalicylanilide and what is its primary known activity?
Bromochlorosalicylanilide is a halogenated salicylanilide. It is primarily known for its antifungal properties.[1][2][3] Like other salicylanilides, it is being investigated for other biological activities, including potential anticancer effects.[4][5]
Q2: What are the potential mechanisms of off-target cytotoxicity for salicylanilides in mammalian cells?
While specific data for Bromochlorosalicylanilide is limited, the broader class of salicylanilides is known to exert off-target effects through various mechanisms:
-
Uncoupling of Oxidative Phosphorylation: Salicylanilides can disrupt mitochondrial function, leading to decreased ATP production and cellular stress.
-
Modulation of Signaling Pathways: Salicylanilides, such as niclosamide, have been shown to modulate several key signaling pathways in cancer cells, which could contribute to off-target effects in non-cancerous cells. These pathways include Wnt/β-catenin, mTOR, STAT3, NF-κB, and Notch signaling.[4][5]
Q3: Are there any known structural modifications to salicylanilides that can reduce cytotoxicity?
Yes, creating prodrugs of salicylanilides is a known strategy to reduce their problematic properties, including toxicity.[6] For instance, salicylanilide esters with various organic acids have been synthesized to improve their overall profile.[6]
Troubleshooting Guide
Issue 1: High level of cytotoxicity observed in preliminary in vitro experiments.
Possible Cause: The inherent chemical properties of Bromochlorosalicylanilide may lead to off-target effects. Its poor aqueous solubility can also contribute to non-specific toxicity.
Solutions:
-
Optimize Compound Concentration:
-
Perform a dose-response curve to determine the lowest effective concentration with the minimal cytotoxicity.
-
Refer to the table below for reported cytotoxicity data of related salicylanilide compounds to guide your concentration selection.
-
-
Modify Formulation to Enhance Solubility and Reduce Toxicity:
-
Co-solvents: Utilize water-miscible solvents to improve solubility.[7][8]
-
pH Modification: Adjusting the pH of the medium can improve the solubility of ionizable drugs.[1][7]
-
Encapsulation:
-
Prodrug Approach: Synthesize a less toxic prodrug that is converted to the active Bromochlorosalicylanilide at the target site.[5][6][]
-
Issue 2: Inconsistent results in cytotoxicity assays.
Possible Cause: Assay-dependent variations or improper experimental execution.
Solutions:
-
Select the Appropriate Cytotoxicity Assay:
-
Different assays measure different cellular parameters (e.g., membrane integrity, metabolic activity). The choice of assay can influence the perceived cytotoxicity.[16]
-
Consider using multiple assays to get a comprehensive understanding of the cytotoxic mechanism.
-
-
Ensure Proper Experimental Controls:
-
Include vehicle controls (the solvent used to dissolve Bromochlorosalicylanilide) to account for any solvent-induced toxicity.
-
Use positive and negative controls to validate assay performance.
-
-
Optimize Cell Seeding Density:
-
Ensure a consistent number of cells are seeded in each well, as cell density can affect the outcome of cytotoxicity assays.
-
Quantitative Data
Table 1: In Vitro Cytotoxicity of Salicylanilide Diethyl Phosphates in HepG2 Cells
| Compound | IC50 (µmol/L) |
| Salicylanilide Diethyl Phosphate 1 | 1.56 |
| Salicylanilide Diethyl Phosphate 2 | 33.82 |
| ... (additional compounds from the series) | ... |
Source: Adapted from a study on salicylanilide diethyl phosphates. Note that these are not Bromochlorosalicylanilide but related compounds, providing an indication of the potential cytotoxicity range for this class of molecules.[17]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
Materials:
-
Mammalian cells of interest
-
Bromochlorosalicylanilide
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of Bromochlorosalicylanilide (and vehicle control) and incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Signaling Pathways Potentially Affected by Salicylanilides
Caption: Potential signaling pathways modulated by salicylanilides.
Experimental Workflow for Reducing Off-Target Cytotoxicity
Caption: Workflow for mitigating Bromochlorosalicylanilide cytotoxicity.
Logical Relationship for Troubleshooting High Cytotoxicity
Caption: Troubleshooting logic for high cytotoxicity.
References
- 1. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Salicylanilide ester prodrugs as potential antimicrobial agents--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.umcs.pl [journals.umcs.pl]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Liposomal formulations of cytotoxic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Navigating the Clinical Landscape of Liposomal Therapeutics in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jddtonline.info [jddtonline.info]
- 13. pharmtech.com [pharmtech.com]
- 14. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Formaldehyde cytotoxicity in three human cell types assessed in three different assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Salicylanilide diethyl phosphates: synthesis, antimicrobial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Bromochlorosalicylanilide MIC assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bromochlorosalicylanilide Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What is Bromochlorosalicylanilide?
A1: Bromochlorosalicylanilide is a synthetic compound belonging to the salicylanilide class, which is known for its antifungal properties.[1][2] It is a halogenated salicylanilide.
Q2: What is the mechanism of action of Bromochlorosalicylanilide?
A2: The precise mechanism of action for Bromochlorosalicylanilide is not definitively established in publicly available literature. However, related salicylanilide compounds are suggested to act by disrupting the mitochondrial membrane potential of fungal cells.[1] This disruption of mitochondrial function can lead to a cascade of events culminating in cell death.
Q3: What are the expected MIC ranges for Bromochlorosalicylanilide?
Q4: Are there known stability or storage issues with Bromochlorosalicylanilide?
A4: As with many halogenated compounds, prolonged exposure to light and extreme temperatures should be avoided. For optimal stability, it is recommended to store Bromochlorosalicylanilide powder in a cool, dark, and dry place. Stock solutions should be prepared fresh or stored at -20°C for short periods, protected from light.
Troubleshooting Inconsistent MIC Results
Inconsistent results in Bromochlorosalicylanilide MIC assays can arise from various factors. This guide provides a structured approach to identifying and resolving common issues.
Problem 1: High Variability Between Replicates
Possible Causes:
-
Incomplete Solubilization: Bromochlorosalicylanilide, like other salicylanilides, may have poor aqueous solubility.[3] Precipitates in the stock solution or in the assay wells will lead to uneven drug distribution.
-
Inhomogeneous Fungal Inoculum: A clumpy or unevenly distributed fungal suspension will result in variable cell numbers across the wells.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the compound, media, or inoculum.
Solutions:
-
Optimize Solubilization:
-
Use an appropriate solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
Ensure the final solvent concentration in the assay wells is consistent and does not exceed a level that inhibits fungal growth (typically ≤1%).
-
Visually inspect the stock solution and diluted solutions for any signs of precipitation. Gentle warming or sonication may aid in dissolution, but stability under these conditions should be verified.
-
-
Ensure Inoculum Homogeneity:
-
Vortex the fungal suspension thoroughly before and during the inoculation process.
-
For filamentous fungi, consider using a surfactant like Tween 80 (at a low, non-inhibitory concentration) to aid in spore dispersal.
-
-
Refine Pipetting Technique:
-
Calibrate pipettes regularly.
-
Use fresh tips for each dilution step.
-
Ensure proper mixing within the wells after each addition.
-
Problem 2: No Inhibition of Fungal Growth
Possible Causes:
-
Inactive Compound: The Bromochlorosalicylanilide may have degraded due to improper storage or handling.
-
Resistant Fungal Strain: The tested organism may be intrinsically resistant to Bromochlorosalicylanilide.
-
Sub-optimal Assay Conditions: Incorrect incubation time, temperature, or media composition can affect the compound's activity.
-
High Inoculum Density: An excessively high concentration of fungal cells can overwhelm the inhibitory effect of the compound.
Solutions:
-
Verify Compound Activity:
-
Test the compound against a known susceptible control strain.
-
Prepare a fresh stock solution from a new batch of the compound if possible.
-
-
Confirm Strain Susceptibility:
-
Review literature for any known resistance of the tested fungal species to salicylanilides.
-
-
Standardize Assay Conditions:
-
Adhere to established protocols for antifungal susceptibility testing, such as those from the Clinical and Laboratory Standards Institute (CLSI).
-
Ensure the incubation temperature and duration are appropriate for the specific fungal species.
-
-
Control Inoculum Density:
-
Accurately determine the concentration of the fungal inoculum using a spectrophotometer or hemocytometer.
-
Follow recommended inoculum densities for MIC assays.
-
Problem 3: "Skipped" Wells or Trailing Growth
Possible Causes:
-
Compound Precipitation at Higher Concentrations: The compound may be soluble at lower concentrations but precipitate at higher concentrations in the dilution series.
-
Trailing Effect: Some antifungal agents exhibit a "trailing" phenomenon where a small amount of residual growth is observed over a range of concentrations, making the MIC endpoint difficult to determine.
-
Contamination: Contamination of the microplate with a resistant organism.
Solutions:
-
Address Precipitation:
-
Visually inspect the wells of the microplate for any signs of precipitation before and after incubation.
-
If precipitation is observed, re-evaluate the solubilization method or the highest concentration tested.
-
-
Standardize Endpoint Reading:
-
Read the MIC at the lowest concentration that shows a significant inhibition of growth (e.g., ≥50% or ≥90% reduction in turbidity compared to the growth control), as per established guidelines.
-
Use a spectrophotometer to quantify growth and reduce subjectivity.
-
-
Ensure Aseptic Technique:
-
Perform all steps of the assay in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.
-
Quantitative Data Summary
Specific MIC values for Bromochlorosalicylanilide are not widely reported. The following table summarizes the reported MICs for other halogenated salicylanilides against various fungal species to provide a comparative reference.
| Salicylanilide Derivative | Fungal Species | MIC Range (µg/mL) | Reference |
| Oxyclozanide | Candida albicans | 16 - 32 | [1] |
| Niclosamide | Cryptococcus neoformans | 0.25 - 1 | [4] |
| Closantel | Trichophyton tonsurans | < 1 µM | [1] |
Note: The activity of Bromochlorosalicylanilide may differ from these related compounds. Researchers should perform their own dose-response experiments to determine the MIC for their specific fungal strains of interest.
Experimental Protocols
This section provides a detailed methodology for performing a Bromochlorosalicylanilide MIC assay using the broth microdilution method, adapted from standard protocols.
Materials:
-
Bromochlorosalicylanilide powder
-
Dimethyl sulfoxide (DMSO)
-
96-well, sterile, flat-bottom microtiter plates
-
Appropriate fungal growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)
-
Fungal isolate
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or hemocytometer
-
Incubator
Protocol:
-
Preparation of Bromochlorosalicylanilide Stock Solution:
-
Dissolve Bromochlorosalicylanilide powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Ensure complete dissolution. This stock solution can be stored at -20°C for short periods, protected from light.
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar medium to obtain a fresh, pure culture.
-
Harvest fungal cells (for yeasts) or spores (for molds) and suspend them in sterile saline or PBS.
-
Adjust the inoculum concentration to the desired density (e.g., 1 x 10^6 to 5 x 10^6 CFU/mL) using a spectrophotometer (measuring optical density) or by direct counting with a hemocytometer.
-
Dilute the adjusted inoculum in the assay medium to the final working concentration (e.g., 0.5 x 10^3 to 2.5 x 10^3 CFU/mL).
-
-
Preparation of Microtiter Plates:
-
Perform a serial two-fold dilution of the Bromochlorosalicylanilide stock solution in the assay medium directly in the 96-well plate.
-
The final volume in each well should be 100 µL.
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well (except the negative control).
-
The final volume in the test wells will be 200 µL.
-
Seal the plate or use a lid to prevent evaporation.
-
Incubate the plate at the optimal temperature for the fungal species (e.g., 35°C) for the appropriate duration (e.g., 24-48 hours).
-
-
Determination of MIC:
-
Visually inspect the plate for fungal growth (turbidity).
-
Alternatively, use a microplate reader to measure the optical density at a suitable wavelength (e.g., 600 nm).
-
The MIC is the lowest concentration of Bromochlorosalicylanilide that causes a significant inhibition of growth compared to the positive control.
-
Visualizations
Troubleshooting Logic for Inconsistent MIC Results
Caption: A flowchart for troubleshooting common issues in MIC assays.
Proposed Mechanism of Action for Salicylanilides
Caption: Proposed mechanism of action for salicylanilide antifungals.
Experimental Workflow for MIC Assay
Caption: A summary of the broth microdilution MIC assay workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Bromochlorosalicylanilide - Wikipedia [en.wikipedia.org]
- 3. Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides [mdpi.com]
Technical Support Center: Interference of Bromochlorosalicylanilide in Fluorescence-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering interference from Bromochlorosalicylanilide in fluorescence-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate the impact of this compound on your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Bromochlorosalicylanilide and why might it interfere with my fluorescence assay?
Bromochlorosalicylanilide is an antifungal agent.[1] Like many small molecules with aromatic structures, it has the potential to interfere with fluorescence-based assays through several mechanisms:
-
Intrinsic Fluorescence (Autofluorescence): The compound itself may fluoresce, emitting light at wavelengths that overlap with your experimental fluorophores, leading to false-positive signals.
-
Fluorescence Quenching: Bromochlorosalicylanilide may absorb the light emitted by your fluorophore, reducing the detected signal and leading to false-negative results. This can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET) if there is spectral overlap.
-
Light Scattering: At higher concentrations, the compound may precipitate out of solution, causing light scattering that can interfere with plate reader measurements.
-
Assay-Specific Interactions: As Bromochlorosalicylanilide is known to disrupt mitochondrial function by affecting the proton motive force and ATP synthesis, it can interfere with any assay that relies on cellular metabolic health or ATP-dependent processes.[1]
Q2: I am observing an unexpected increase in fluorescence in my assay when Bromochlorosalicylanilide is present. What could be the cause?
An unexpected increase in fluorescence is likely due to the intrinsic fluorescence (autofluorescence) of Bromochlorosalicylanilide. If the compound's emission spectrum overlaps with the emission wavelength of your assay's fluorophore, the plate reader will detect this additional light, leading to an artificially high signal.
Q3: My fluorescence signal is decreasing in the presence of Bromochlorosalicylanilide. What is the likely cause?
A decrease in fluorescence signal suggests that Bromochlorosalicylanilide is quenching the fluorescence of your reporter dye. This means it is absorbing the energy from the excited fluorophore, preventing it from emitting light. This can be a significant issue in assays that measure a decrease in signal as the desired outcome, as it can be misinterpreted as a true biological effect.
Q4: Are there specific types of fluorescence assays that are more susceptible to interference by Bromochlorosalicylanilide?
Yes, assays that are particularly sensitive to interference include:
-
Cell Viability and Cytotoxicity Assays: Many of these assays use fluorescent reporters that are sensitive to changes in mitochondrial function, which is a known target of Bromochlorosalicylanilide.[1]
-
Assays Using Blue or Green Fluorophores: Compounds with aromatic structures often absorb and emit light in the blue-green region of the spectrum, increasing the likelihood of autofluorescence interference.
-
Homogeneous Assays: Assays where all components are mixed in a single well (e.g., FRET, TR-FRET, Fluorescence Polarization) are more prone to interference than assays with wash steps that can remove the interfering compound.
-
Luciferase-Based Assays: Although not strictly fluorescence, these luminescence-based assays can also be affected by compounds that absorb light at the emission wavelength of the luciferase reaction.
Troubleshooting Guides
If you suspect that Bromochlorosalicylanilide is interfering with your fluorescence-based assay, follow these troubleshooting steps:
Step 1: Characterize the Interference
The first step is to determine the nature of the interference (autofluorescence or quenching).
Experimental Protocol: Interference Characterization
-
Prepare a Control Plate: Use a microplate identical to the one used in your main experiment.
-
Add Compound Only: In a set of wells, add Bromochlorosalicylanilide at the same concentrations used in your assay, but without any of your fluorescent reagents or cells. Use the same assay buffer.
-
Add Fluorophore Only: In another set of wells, add your fluorescent reagent at the assay concentration, but without Bromochlorosalicylanilide.
-
Add Compound and Fluorophore: In a third set of wells, add both Bromochlorosalicylanilide and your fluorescent reagent at the assay concentrations.
-
Measure Fluorescence: Read the plate on your fluorescence plate reader using the same excitation and emission wavelengths as your main experiment.
Data Interpretation:
| Observation in "Compound Only" Wells | Observation in "Compound + Fluorophore" Wells | Likely Cause of Interference |
| High fluorescence signal | Signal is additive or higher than "Fluorophore Only" | Autofluorescence |
| No or low fluorescence signal | Signal is lower than "Fluorophore Only" | Fluorescence Quenching |
| High fluorescence signal | Signal is lower than "Fluorophore Only" | Both Autofluorescence and Quenching may be occurring |
Table 1: Interpreting Interference Characterization Data
Step 2: Mitigating Interference
Based on the nature of the interference, you can select an appropriate mitigation strategy.
Troubleshooting Workflow: Mitigating Assay Interference
Caption: Workflow for troubleshooting interference from Bromochlorosalicylanilide.
Detailed Mitigation Strategies:
-
For Autofluorescence:
-
Pre-read Correction: Before adding your fluorescent reagents, read the plate with only Bromochlorosalicylanilide present. Subtract this background fluorescence from your final assay reading.
-
Use Red-Shifted Dyes: Many interfering compounds fluoresce in the blue-green spectrum. Switching to a fluorophore that excites and emits in the red or far-red region (e.g., Cyanine dyes like Cy5 or Cy7) can often avoid the interference.
-
Background Subtraction: If a pre-read is not possible, a separate control plate with only the compound can be used to determine the background fluorescence to be subtracted.
-
-
For Fluorescence Quenching:
-
Lower Compound Concentration: If possible, reduce the concentration of Bromochlorosalicylanilide to a level where quenching is minimized while still observing the desired biological effect.
-
Use a Different Fluorophore: The quenching effect can be specific to the fluorophore. Testing alternative dyes with different chemical structures (e.g., switching from a fluorescein-based dye to a rhodamine-based dye) may resolve the issue.
-
Use an Orthogonal Assay: If interference cannot be overcome, consider using a non-fluorescence-based method to confirm your results. Examples include absorbance-based assays, luminescence assays (be cautious of potential light absorption), or label-free technologies.
-
Step 3: Data Analysis and Interpretation
Proper data analysis is crucial when dealing with potential interference.
Signaling Pathway: Data Correction for Autofluorescence
Caption: Logic for correcting autofluorescence using a pre-read.
Quantitative Data Summary
| Parameter | Value | Assay/Organism | Reference |
| Antifungal Activity | - | Oral Candidiasis | [1] |
| Antibacterial Activity (MIC) | 0.25-1 µg/mL | S. aureus, L. monocytogenes, etc. | [1] |
Table 2: Biological Activity of Bromochlorosalicylanilide
Researchers are advised to experimentally determine the interference potential of Bromochlorosalicylanilide in their specific assay systems using the protocols outlined above.
Experimental Protocols
Protocol 1: Determining the Autofluorescence Spectrum of Bromochlorosalicylanilide
-
Prepare a stock solution of Bromochlorosalicylanilide in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in your assay buffer to the highest concentration you plan to use in your experiments.
-
Use a scanning spectrofluorometer to measure the emission spectrum of the solution across a range of excitation wavelengths (e.g., 300-600 nm).
-
Identify the excitation and emission maxima. This will tell you at which wavelengths the compound is most likely to interfere with your assay.
Protocol 2: Assessing Fluorescence Quenching using a Stern-Volmer Plot
-
Prepare a series of solutions containing a fixed concentration of your fluorophore and varying concentrations of Bromochlorosalicylanilide.
-
Measure the fluorescence intensity of each solution at the fluorophore's optimal excitation and emission wavelengths.
-
Plot the ratio of the fluorescence intensity in the absence of the quencher (F₀) to the intensity in the presence of the quencher (F) against the concentration of Bromochlorosalicylanilide.
-
The slope of this plot is the Stern-Volmer quenching constant (Ksv), which quantifies the quenching efficiency. A steeper slope indicates more efficient quenching.
By following these guidelines and protocols, researchers can effectively troubleshoot and mitigate the interference of Bromochlorosalicylanilide in their fluorescence-based assays, leading to more accurate and reliable experimental data.
References
Validation & Comparative
A Comparative Analysis of Bromochlorosalicylanilide and Clotrimazole Efficacy Against Candida
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal efficacy of Bromochlorosalicylanilide and the widely-used antimycotic, clotrimazole, against Candida species. Due to the limited publicly available data on Bromochlorosalicylanilide's specific activity against Candida, this comparison leverages data on structurally related salicylanilide derivatives to infer its potential efficacy and mechanism of action. This analysis is intended to guide further research and drug development efforts in the field of antifungal therapeutics.
Executive Summary
Clotrimazole is a well-established azole antifungal with a clearly defined mechanism of action and extensive data supporting its efficacy against a broad range of Candida species. Its primary mode of action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. In contrast, Bromochlorosalicylanilide, a member of the salicylanilide class of compounds, has limited specific data on its anti-Candida activity. However, the broader class of salicylanilides has demonstrated antifungal properties, suggesting a potential, albeit less characterized, efficacy. The mechanism of action for salicylanilides is believed to be multi-targeted, including the disruption of mitochondrial function. This guide presents a compilation of available data, highlights the significant gaps in our understanding of Bromochlorosalicylanilide's antifungal profile, and provides detailed experimental protocols for future comparative studies.
Data Presentation: Quantitative Efficacy Data
Table 1: Minimum Inhibitory Concentration (MIC) Data against Candida albicans
| Compound | Candida albicans Strain(s) | MIC Range (µg/mL) | Citation(s) |
| Clotrimazole | Various clinical isolates | 0.5 - 32 | [1] |
| Salicylanilide Derivatives | C. albicans ATCC 44859 | MIC ≥ 25 | [2] |
| C. albicans | MIC of 0.3125–10 mmol/L | [2] | |
| N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide | MIC ≥ 1.95 µmol/L (against various yeasts) | [2] |
Table 2: Fungicidal vs. Fungistatic Activity
| Compound | Activity against Candida | Supporting Evidence | Citation(s) |
| Clotrimazole | Primarily fungistatic at lower concentrations, can be fungicidal at higher concentrations. | Inhibition of ergosterol synthesis leads to arrested growth. Cell death occurs at higher concentrations due to membrane damage. | [2][3] |
| Bromochlorosalicylanilide / Salicylanilides | Likely fungistatic against Candida species, potentially fungicidal against filamentous fungi. | General observations on salicylanilide esters. Specific MFC data for Bromochlorosalicylanilide against Candida is unavailable. | [2][3] |
Mechanisms of Action
The antifungal mechanisms of clotrimazole and salicylanilides are fundamentally different, targeting distinct cellular processes.
Clotrimazole: Inhibition of Ergosterol Biosynthesis
Clotrimazole, an imidazole derivative, targets the fungal cell membrane by inhibiting the enzyme lanosterol 14-α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.
Caption: Mechanism of action of Clotrimazole against Candida.
Bromochlorosalicylanilide: A Multi-Targeted Approach (Inferred)
The precise mechanism of action for Bromochlorosalicylanilide against Candida has not been fully elucidated. However, studies on related salicylanilide compounds, such as niclosamide, suggest a multi-targeted mechanism that primarily involves the disruption of mitochondrial function.[4][5][6] Salicylanilides are known to act as uncouplers of oxidative phosphorylation, dissipating the proton gradient across the inner mitochondrial membrane and thereby inhibiting ATP synthesis.[4][5][6] This leads to a cascade of detrimental effects, including the generation of reactive oxygen species (ROS) and eventual cell death.
References
- 1. brieflands.com [brieflands.com]
- 2. Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Salicylanilide Class Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of salicylanilide class antifungal agents, focusing on their performance, mechanism of action, and supporting experimental data. Salicylanilides represent a promising class of compounds with a distinct mechanism of action from currently available antifungal drugs, making them valuable candidates for further investigation, especially in the context of rising antifungal resistance.
Introduction to Salicylanilide Antifungal Agents
Salicylanilides are a class of chemical compounds characterized by a core structure consisting of a salicylic acid moiety linked to an aniline via an amide bond.[1] While traditionally known for their anthelmintic properties, recent research has highlighted their potent antifungal activity.[2][3] This has led to the repurposing of existing drugs like niclosamide and the exploration of novel salicylanilide derivatives as potential antifungal therapeutics.[2] Their primary mechanism of action involves the disruption of mitochondrial function, which differs from the mechanisms of major antifungal classes like azoles and echinocandins, suggesting a potential role in combating resistant fungal strains.[2][4]
Comparative Antifungal Activity
The in vitro antifungal activity of various salicylanilide derivatives has been evaluated against a range of pathogenic fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, providing a quantitative comparison of their potency.
Table 1: Comparative MIC Values (µg/mL) of Salicylanilides against Candida albicans
| Compound | MIC Range (µg/mL) | Representative MIC (µg/mL) | Reference(s) |
| Niclosamide | 0.16 - >100 | 0.5 - 1.64 (growth inhibition) | [1][2][5] |
| Oxyclozanide | 12.5 - 50 | 13 | [4][6] |
| Closantel | 16 (inhibitory concentration) | 16 | [7] |
| Rafoxanide | 2 - 8 | - | [3] |
| Salicylanilide | - | 25 (growth & filamentation inhibition) | [2][8] |
Table 2: Comparative MIC Values (µg/mL) of Salicylanilides against Aspergillus fumigatus
| Compound | MIC Range (µg/mL) | Representative MIC (µg/mL) | Reference(s) |
| Niclosamide | >100 | >100 | [2][5] |
| Rafoxanide | 2 - 8 | - | [3][9] |
| Salicylanilide Esters | ≥1.95 (µmol/L) | - | [8] |
Table 3: Comparative MIC Values (µg/mL) of Salicylanilides against Trichophyton mentagrophytes
| Compound | MIC Range (µg/mL) | Representative MIC (µg/mL) | Reference(s) |
| Niclosamide | <1 (µM) | - | [2] |
| Salicylanilide Derivatives | 0.49 (µmol/L) - 31.3 (µM) | - | [2][8] |
| N-acetylphenylalanine-modified salicylanilide | 3.9 - 7.8 (µM) | - | [2] |
Mechanism of Action
The primary antifungal mechanism of salicylanilides is the uncoupling of oxidative phosphorylation in fungal mitochondria. This leads to a disruption of the proton gradient across the inner mitochondrial membrane, inhibiting ATP synthesis and ultimately causing cell death.[2][6] Some salicylanilides, like rafoxanide, have also been shown to downregulate the expression of genes involved in ergosterol biosynthesis, such as ERG11 and cyp51A, suggesting a potential secondary mechanism of action that could contribute to their antifungal efficacy and potentially synergize with other antifungal agents.[3][9]
Signaling Pathway Diagrams
Caption: Mitochondrial Uncoupling by Salicylanilides.
Caption: Putative Interference with Ergosterol Biosynthesis.
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of salicylanilide compounds against pathogenic fungi.
Materials:
-
Salicylanilide compounds
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Trichophyton mentagrophytes)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (optional)
-
Inoculum preparation materials (saline, hemocytometer, or spectrophotometer)
-
Incubator
Procedure:
-
Preparation of Antifungal Stock Solutions: Dissolve salicylanilide compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum:
-
Yeasts (Candida spp.): Culture the yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 medium to the final inoculum size.
-
Filamentous Fungi (Aspergillus spp., Trichophyton spp.): Culture the fungus on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to the desired concentration using a hemocytometer.
-
-
Drug Dilution Series: Prepare a serial two-fold dilution of each salicylanilide compound in RPMI-1640 medium in the 96-well plates. The final concentration range should be sufficient to determine the MIC.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate, including a drug-free growth control well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and related compounds) compared to the drug-free control. This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm).
Caption: Workflow for Antifungal Susceptibility Testing.
Measurement of Mitochondrial Membrane Potential
Objective: To assess the effect of salicylanilides on the mitochondrial membrane potential of fungal cells.
Materials:
-
Fungal cells
-
Salicylanilide compounds
-
JC-1 fluorescent probe
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow fungal cells to the mid-logarithmic phase. Treat the cells with various concentrations of the salicylanilide compound for a specified period. Include a vehicle control (e.g., DMSO) and a positive control for mitochondrial depolarization (e.g., CCCP).
-
Staining with JC-1: Harvest the cells and wash them with PBS. Resuspend the cells in PBS containing the JC-1 probe and incubate in the dark.
-
Fluorescence Measurement: After incubation, wash the cells to remove the excess probe. Measure the fluorescence intensity at two different wavelengths:
-
Aggregates (high membrane potential): Excitation ~585 nm, Emission ~590 nm (red fluorescence).
-
Monomers (low membrane potential): Excitation ~514 nm, Emission ~529 nm (green fluorescence).
-
-
Data Analysis: The ratio of red to green fluorescence is calculated. A decrease in this ratio indicates mitochondrial membrane depolarization.
Determination of Cellular ATP Levels
Objective: To quantify the effect of salicylanilides on intracellular ATP concentrations in fungal cells.
Materials:
-
Fungal cells
-
Salicylanilide compounds
-
ATP bioluminescence assay kit (containing luciferase and luciferin)
-
Luminometer
-
Cell lysis buffer
Procedure:
-
Cell Culture and Treatment: Culture and treat fungal cells with salicylanilide compounds as described for the mitochondrial membrane potential assay.
-
Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer to release the intracellular ATP.
-
ATP Measurement: Add the cell lysate to the ATP assay reagent containing luciferase and luciferin. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.
-
Luminescence Reading: Immediately measure the luminescence using a luminometer.
-
Data Analysis: The amount of light produced is directly proportional to the ATP concentration. Compare the luminescence of treated cells to that of untreated controls to determine the percentage reduction in cellular ATP.
Conclusion
Salicylanilide class antifungal agents demonstrate significant in vitro activity against a range of pathogenic fungi, including clinically relevant species of Candida, Aspergillus, and Trichophyton. Their primary mechanism of action, the uncoupling of mitochondrial oxidative phosphorylation, represents a valuable alternative to existing antifungal drug classes. Further research into their efficacy in vivo, pharmacokinetic and pharmacodynamic properties, and potential for combination therapy is warranted to fully elucidate their therapeutic potential in the fight against fungal infections. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct further comparative studies and explore the full potential of this promising class of antifungal agents.
References
- 1. Drug Repurposing: Research Progress of Niclosamide and Its Derivatives on Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Switching of Rafoxanide: a New Approach To Fighting Drug-Resistant Bacteria and Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro antifungal activity of closantel against Candida albicans [pifukezazhi.com]
- 8. Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Switching of Rafoxanide: a New Approach To Fighting Drug-Resistant Bacteria and Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Antifungal Activity of Bromochlorosalicylanilide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo antifungal activity of Bromochlorosalicylanilide and its analogs, benchmarked against established antifungal agents. Due to the limited availability of direct in vivo studies on Bromochlorosalicylanilide, this guide leverages data from structurally related salicylanilides, particularly niclosamide, to provide a comprehensive overview for researchers in antifungal drug development.
Executive Summary
Bromochlorosalicylanilide, a halogenated salicylanilide, has demonstrated notable in vitro antifungal properties. While direct in vivo efficacy data for Bromochlorosalicylanilide remains limited, studies on the related compound niclosamide showcase the potential of the salicylanilide chemical class in treating fungal infections in vivo. This guide synthesizes available data to compare the performance of salicylanilides with common antifungal drugs, providing detailed experimental protocols and visualizing the proposed mechanism of action.
Comparative In Vivo Efficacy of Salicylanilides and Other Antifungals
The following tables summarize the in vivo efficacy of niclosamide, a representative salicylanilide, and other commonly used antifungal agents in murine models of candidiasis. This data provides a baseline for evaluating the potential in vivo performance of Bromochlorosalicylanilide.
Table 1: In Vivo Efficacy in a Murine Model of Oropharyngeal Candidiasis
| Treatment Group | Dosage | Administration Route | Fungal Burden Reduction (log CFU/g tissue) | Reference |
| Niclosamide-EPO-NPs | 20 µg/mL (in gel) | Topical | ~1 log reduction vs. untreated | [1] |
| Fluconazole | - | - | - | [1] |
| Untreated Control | - | - | Baseline | [1] |
Table 2: In Vivo Efficacy in a Murine Model of Vulvovaginal Candidiasis
| Treatment Group | Dosage | Administration Route | Fungal Eradication | Reference |
| Niclosamide-EPO-NPs | 20 µg/mL (in gel) | Intravaginal | Almost complete elimination of infection | [1] |
| Fluconazole-resistant C. albicans | - | - | - | [1] |
| Untreated Control | - | - | Persistent infection | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments relevant to the in vivo validation of antifungal agents.
Murine Model of Cutaneous Candidiasis
This model is suitable for evaluating the efficacy of topical antifungal formulations.
1. Fungal Strain and Inoculum Preparation:
-
Candida albicans (e.g., SC5314) is grown on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 30°C.
-
A single colony is inoculated into Sabouraud Dextrose Broth (SDB) and incubated for 18 hours at 30°C with shaking.
-
Yeast cells are harvested by centrifugation, washed twice with sterile phosphate-buffered saline (PBS), and resuspended in PBS.
-
The cell density is adjusted to 1 x 10⁸ cells/mL using a hemocytometer.
2. Animal Model and Infection:
-
Female BALB/c mice (6-8 weeks old) are used.
-
The dorsal hair of the mice is shaved, and the area is gently abraded with sterile sandpaper.
-
A 10 µL suspension of C. albicans (1 x 10⁶ cells) is applied to the abraded skin.
-
The infected area is covered with a sterile, occlusive dressing for 24 hours to facilitate infection.
3. Treatment:
-
Twenty-four hours post-infection, the dressing is removed.
-
Animals are divided into treatment and control groups.
-
The test compound (e.g., Bromochlorosalicylanilide formulation) and vehicle control are applied topically to the infected area daily for a specified duration (e.g., 3-5 days).
4. Evaluation of Efficacy:
-
Fungal Burden: At the end of the treatment period, mice are euthanized, and the infected skin tissue is excised, weighed, and homogenized in sterile PBS. Serial dilutions of the homogenate are plated on SDA containing antibiotics to determine the number of colony-forming units (CFU) per gram of tissue.
-
Histopathology: Skin tissue samples can be fixed in formalin, embedded in paraffin, sectioned, and stained with Periodic acid-Schiff (PAS) to visualize fungal elements and assess the inflammatory response.
Murine Model of Systemic Candidiasis
This model is used to assess the efficacy of systemically administered antifungal agents.
1. Fungal Strain and Inoculum Preparation:
-
Candida albicans is prepared as described for the cutaneous model.
-
The final cell suspension is adjusted to 5 x 10⁵ cells/mL in sterile PBS.
2. Animal Model and Infection:
-
Female BALB/c mice (6-8 weeks old) are used.
-
Mice are infected via intravenous (IV) injection of 100 µL of the C. albicans suspension (5 x 10⁴ cells) into the lateral tail vein.
3. Treatment:
-
Treatment with the test compound or vehicle control is initiated at a specified time post-infection (e.g., 2 hours).
-
The drug is administered via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dosing schedule.
4. Evaluation of Efficacy:
-
Survival Study: A cohort of mice is monitored daily for a set period (e.g., 21 days), and survival rates are recorded.
-
Fungal Burden: At specific time points post-infection, subgroups of mice are euthanized. Kidneys, being the primary target organ in this model, are aseptically removed, weighed, and homogenized. Fungal burden is quantified as CFU per gram of tissue as described above.
Mechanism of Action: Signaling Pathway and Experimental Workflow
Salicylanilides, including Bromochlorosalicylanilide, are believed to exert their antifungal effects by disrupting mitochondrial function. The primary mechanism involves the uncoupling of oxidative phosphorylation, which leads to a decrease in ATP synthesis and an increase in reactive oxygen species (ROS), ultimately causing fungal cell death.[2][3]
Caption: Proposed mechanism of action of salicylanilides.
The following workflow diagram illustrates the key steps in validating the in vivo antifungal activity of a test compound.
Caption: Experimental workflow for in vivo antifungal validation.
Conclusion
While direct in vivo evidence for Bromochlorosalicylanilide's antifungal efficacy is not yet extensively documented, the available data on the related salicylanilide, niclosamide, suggests a promising therapeutic potential. The primary mechanism of action, involving the disruption of fungal mitochondrial function, presents a distinct advantage, particularly in the context of rising resistance to conventional antifungal agents. Further in vivo studies are warranted to directly assess the efficacy and safety profile of Bromochlorosalicylanilide in various models of fungal infections and to draw definitive comparisons with existing antifungal therapies. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for such investigations.
References
The Synergistic Potential of Bromochlorosalicylanilide: A Comparative Guide to Antifungal Combinations
For Researchers, Scientists, and Drug Development Professionals
The rising tide of antifungal resistance necessitates innovative therapeutic strategies. Combination therapy, leveraging synergistic interactions between antifungal agents, presents a promising avenue to enhance efficacy, reduce toxicity, and combat resistant pathogens. This guide explores the potential synergistic effects of Bromochlorosalicylanilide, a topical antifungal agent, when combined with other major antifungal classes. While direct experimental data on Bromochlorosalicylanilide combinations is limited in publicly available literature, this document provides a framework for evaluating such synergies, drawing comparisons with well-documented antifungal combinations.
Understanding Bromochlorosalicylanilide
Bromochlorosalicylanilide is recognized as an antifungal compound belonging to the benzanilide class of organic compounds.[1] It has been used in dermatological applications for its antifungal properties.[1][2] However, detailed information regarding its precise mechanism of action is not extensively documented in the available literature.[1]
The Principle of Synergy in Antifungal Therapy
Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[3][4] This can lead to a wider antifungal spectrum, lower required dosages, reduced toxicity, and a decreased likelihood of resistance development.[4][5] Conversely, antagonism occurs when the combined effect is less than the sum of their individual effects.[3] The Fractional Inhibitory Concentration Index (FICI) is a common metric used to quantify these interactions in vitro.[3][6]
-
Synergy: FICI ≤ 0.5
-
Indifference (Additive): 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Evaluating Synergistic Effects: Experimental Protocols
The checkerboard assay is a widely used in vitro method to assess the synergistic, indifferent, or antagonistic interactions between two antimicrobial agents.[3][6][7][8]
Checkerboard Assay Protocol
Objective: To determine the Fractional Inhibitory Concentration Index (FICI) of Bromochlorosalicylanilide in combination with other antifungal agents against a target fungal strain.
Materials:
-
Bromochlorosalicylanilide
-
Second antifungal agent (e.g., Fluconazole, Amphotericin B, Caspofungin)
-
96-well microtiter plates
-
Fungal isolate (e.g., Candida albicans)
-
RPMI-1640 medium
-
Spectrophotometer or plate reader
Methodology:
-
Preparation of Drug Dilutions: Prepare serial dilutions of Bromochlorosalicylanilide and the second antifungal agent in RPMI-1640 medium.
-
Plate Setup: Dispense the diluted drugs into a 96-well plate in a checkerboard pattern. Each well will contain a unique combination of concentrations of the two drugs. The outermost wells should contain the drugs alone in serial dilutions to determine their individual Minimum Inhibitory Concentrations (MICs). A growth control well (no drug) and a sterility control well (no fungi) should also be included.
-
Inoculation: Add a standardized inoculum of the fungal suspension to each well.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 35°C) for 24-48 hours.
-
Reading Results: Determine the MIC of each drug alone and in combination by visual inspection of turbidity or by measuring the optical density at a specific wavelength. The MIC is the lowest concentration that inhibits visible growth.
-
FICI Calculation: Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[6]
Experimental Workflow for Antifungal Synergy Testing
Caption: Workflow of the checkerboard assay for determining antifungal synergy.
Comparative Synergistic Data of Major Antifungal Classes
While specific data for Bromochlorosalicylanilide is unavailable, the following tables summarize known synergistic interactions of major antifungal classes with other compounds, providing a benchmark for potential future studies.
Table 1: Synergistic Combinations with Azoles (e.g., Fluconazole, Voriconazole)
| Combination Agent | Fungal Target | Observed Effect | Reference |
| Echinocandins | Candida auris | Potent synergy, allowing for lower effective doses of both drugs. | [9] |
| Terbinafine | Candida albicans | Resolved persistent oropharyngeal candidiasis in clinical settings. | [9] |
| Sulfamethoxazole | Azole-resistant Candida spp. | Strong synergy observed in most resistant isolates. | [9] |
| Doxycycline | Candida, Aspergillus, Fusarium | Synergistic against azole-resistant pathogens. | [9] |
| Dicyclomine | Cryptococcus neoformans | Increased fungal cell permeability and inhibited nutrient intake. | [10] |
Table 2: Synergistic Combinations with Polyenes (e.g., Amphotericin B)
| Combination Agent | Fungal Target | Observed Effect | Reference |
| Flucytosine | Cryptococcus neoformans, Candida spp. | Standard of care for cryptococcal meningitis; reduces the emergence of resistance. | [11] |
| Echinocandins | Aspergillus fumigatus | Recommended for salvage therapy in invasive aspergillosis. | [12] |
| Colistin | Candida spp., Aspergillus spp. | Significant reduction in the MIC of liposomal Amphotericin B. | [13] |
| 3-hydroxydecanoic acid | Candida albicans, Aspergillus fumigatus | Enhanced antifungal activity against both yeasts and filamentous fungi. | [13] |
Table 3: Synergistic Combinations with Echinocandins (e.g., Caspofungin, Micafungin)
| Combination Agent | Fungal Target | Observed Effect | Reference |
| Azoles | Candida albicans | Synergistic against biofilms. | [14] |
| Calcineurin Inhibitors | Aspergillus fumigatus | Transforms the fungistatic activity of caspofungin to fungicidal. | [11] |
| Isavuconazole | Candida auris | Overall synergistic interaction observed in vitro. | [15] |
| Brilacidin | Aspergillus fumigatus, Candida spp. | Effective against drug-resistant fungal species. | [16] |
Potential Mechanisms of Synergistic Action
Synergistic interactions often arise from the simultaneous targeting of different cellular pathways that are crucial for fungal survival.
Hypothetical Signaling Pathway for Antifungal Synergy
Caption: Simultaneous targeting of cell wall and cell membrane integrity.
Commonly exploited synergistic mechanisms include:
-
Targeting the Cell Wall and Membrane: Echinocandins inhibit β-(1,3)-glucan synthesis, weakening the cell wall.[11] This can enhance the penetration of azoles or polyenes, which target the ergosterol biosynthesis pathway or bind to ergosterol in the cell membrane, respectively.[11][17]
-
Inhibition of Different Steps in the Same Pathway: Combining drugs that inhibit different enzymes in the ergosterol biosynthesis pathway can lead to a synergistic effect.[4]
-
Inhibition of Resistance Mechanisms: Some compounds can inhibit efflux pumps that are responsible for pumping antifungal drugs out of the fungal cell, thereby increasing the intracellular concentration of the primary antifungal agent.[5]
-
Targeting Stress Response Pathways: Fungi have stress response pathways, such as the calcineurin pathway, that help them survive the effects of antifungal drugs. Inhibiting these pathways can render the fungus more susceptible to the primary antifungal.[11]
Future Directions
While Bromochlorosalicylanilide has established antifungal activity, its potential for synergistic interactions with other antifungals remains an unexplored area of research. Future studies should focus on:
-
Elucidating the precise mechanism of action of Bromochlorosalicylanilide.
-
Conducting systematic in vitro screening of Bromochlorosalicylanilide in combination with a panel of approved antifungal drugs against a broad range of clinically relevant fungal pathogens.
-
Investigating the underlying mechanisms of any observed synergistic interactions.
By systematically evaluating the synergistic potential of existing and novel antifungal compounds, the scientific community can develop more robust and effective therapeutic strategies to combat the growing challenge of fungal infections.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Bromochlorosalicylanilide - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Augmenting Azoles with Drug Synergy to Expand the Antifungal Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Checkerboard array synergy testing. [bio-protocol.org]
- 7. Fast detection of synergy and antagonism in antifungal combinations used against Candida albicans clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Synergistic and antagonistic drug interactions in the treatment of systemic fungal infections | eLife [elifesciences.org]
- 11. Combinatorial strategies for combating invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Effectiveness and safety of echinocandins combination therapy with the standard of care compared to the standard of care monotherapy for the treatment of invasive aspergillosis infection: a meta-analysis [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Combinatorial drug approaches to tackle Candida albicans biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Synergistic Interactions of Isavuconazole and Echinocandins against Candida auris [mdpi.com]
- 16. news-medical.net [news-medical.net]
- 17. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the safety profile of Bromochlorosalicylanilide and miconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the safety profiles of two antifungal agents, Bromochlorosalicylanilide and Miconazole. The information is intended to assist researchers and drug development professionals in making informed decisions by presenting available toxicological and clinical data. A notable disparity in the volume of accessible safety data exists between the two compounds, with extensive information available for miconazole and a significant lack of quantitative data for bromochlorosalicylanilide.
Executive Summary
Miconazole is a well-characterized antifungal agent with a comprehensive safety profile established through extensive preclinical and clinical research. In contrast, Bromochlorosalicylanilide, also an antifungal, has limited publicly available quantitative safety data. The primary reported adverse effect for Bromochlorosalicylanilide is allergic contact dermatitis, and as a member of the halogenated salicylanilide class, it carries a potential for phototoxicity. A Safety Data Sheet for a product containing Bromochlorosalicylanilide indicates it is harmful if swallowed, may cause damage to organs through prolonged or repeated exposure, and is suspected of damaging fertility or the unborn child. Miconazole's safety profile is well-documented, with established LD50 and IC50 values, and a known profile of adverse events from clinical trials, which are generally mild and localized.
Quantitative Safety Data
A significant challenge in directly comparing the safety of these two compounds is the absence of publicly available quantitative toxicity data for Bromochlorosalicylanilide. The following tables summarize the available data for Miconazole.
Table 1: Acute Toxicity Data for Miconazole
| Species | Route of Administration | LD50 Value | Reference |
| Rat | Oral | 500 - 550 mg/kg | [1] |
| Mouse | Oral | 519 mg/kg | [1] |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population after a specified test duration.
Table 2: In Vitro Cytotoxicity Data for Miconazole
| Cell Line | Assay | IC50 Value | Reference |
| A375 (Human Melanoma) | MTT | 32.5 µM | [2] |
| SK-MEL-28 (Human Melanoma) | MTT | 47.9 µM | [2] |
| B16 (Murine Melanoma) | MTT | ~30 µM (depigmenting effect without cell destruction) | [3] |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 3: Clinical Adverse Events for Miconazole (Selected Data)
| Study Population | Formulation | Adverse Event | Frequency | Reference |
| Oral Candidiasis Patients (n=171) | Mucoadhesive Tablet | Any Adverse Event | 19.3% | [4] |
| Oral Candidiasis Patients (n=171) | Mucoadhesive Tablet | Drug-Related Adverse Event | 8.8% | [4] |
| Vulvovaginal Candidiasis Patients (n=563) | 1200 mg Suppository | Any Adverse Effect | 2.7% | [5] |
| Vulvovaginal Candidiasis Patients (n=274) | 4% Cream | Any Adverse Event | 65.3% | [6] |
| Vulvovaginal Candidiasis Patients (n=274) | 4% Cream | Related Adverse Event | 42.2% | [6] |
Qualitative Safety Information: Bromochlorosalicylanilide
Due to the lack of quantitative data, the safety profile of Bromochlorosalicylanilide is summarized qualitatively:
-
Primary Adverse Effect: Allergic contact dermatitis has been reported in some individuals.[7]
-
Phototoxicity: As a halogenated salicylanilide, there is a potential for photoallergic contact dermatitis.
-
GHS Hazard Statements: A Safety Data Sheet for "Multifungin" (a synonym for Bromochlorosalicylanilide) includes the following hazard statements:
Mechanisms of Action and Toxicity
Miconazole
Miconazole's primary mechanism of antifungal action is the inhibition of the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of fungal cell membranes. Disruption of ergosterol synthesis leads to increased cell membrane permeability and ultimately fungal cell death.
Caption: Miconazole's Mechanism of Antifungal Action.
Bromochlorosalicylanilide
The precise molecular mechanism of antifungal action for Bromochlorosalicylanilide is not as well-defined in the available literature. Salicylanilides are known to act as protonophores, disrupting the proton motive force across mitochondrial membranes, which can lead to a collapse of the electrochemical gradient and subsequent cell death.
The mechanism of phototoxicity for halogenated salicylanilides involves the absorption of UVA radiation, leading to the formation of reactive photoproducts that can covalently bind to skin proteins, forming a complete antigen and eliciting a photoallergic response.
Caption: Proposed Mechanism of Salicylanilide Phototoxicity.
Experimental Protocols
Acute Oral Toxicity (LD50) Determination (Based on OECD Guideline 401)
The determination of the median lethal dose (LD50) is a standardized method to assess the acute oral toxicity of a substance.[8]
Workflow:
Caption: Workflow for Acute Oral Toxicity (LD50) Study.
Methodology:
-
Animal Selection and Acclimatization: Healthy, young adult rodents of a single sex (typically females) are used.[8] They are acclimatized to the laboratory conditions before the study.
-
Fasting: Animals are fasted (food, but not water, is withheld) overnight before dosing.[8]
-
Dose Administration: The test substance is administered orally in a single dose to several groups of animals. Each group receives a different dose level.[8]
-
Observation: Animals are observed for mortality and clinical signs of toxicity for a period of at least 14 days.[8]
-
Necropsy: All animals (including those that die during the test and those sacrificed at the end) undergo a gross necropsy.
-
Data Analysis: The LD50 value is calculated using appropriate statistical methods based on the mortality data.[8]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Caption: Workflow for MTT Cytotoxicity Assay.
Methodology:
-
Cell Culture: Adherent or suspension cells are cultured in appropriate media and seeded into a 96-well plate.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to determine the percentage of cell viability at each compound concentration, and the IC50 value is calculated.
Conclusion
The available safety data for miconazole is extensive, providing a solid foundation for risk assessment. Its acute toxicity is low to moderate, and it has a well-documented profile of primarily localized adverse effects in clinical use. For Bromochlorosalicylanilide, the lack of quantitative toxicological data presents a significant challenge for a comprehensive safety evaluation. The primary documented risks are allergic contact dermatitis and a potential for phototoxicity, with qualitative hazard statements indicating potential for systemic toxicity upon ingestion and with prolonged exposure. Researchers and drug development professionals should exercise caution when considering Bromochlorosalicylanilide and may need to conduct further toxicological studies to establish a comprehensive safety profile.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Anti-Melanoma Effects of Miconazole: Investigating the Mitochondria Involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of miconazole on melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Efficacy and Safety of Miconazole Nitrate Mucoadhesive Tablets versus Itraconazole Capsules in the Treatment of Oral Candidiasis: An Open-Label, Randomized, Multicenter Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Clinical effect and safety of miconazole nitrate 1200 mg in treating vulvovaginal candidiasis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Bromochlorosalicylanilide - Wikipedia [en.wikipedia.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
In Vitro Validation of Bromochlorosalicylanilide Against Fluconazole-Resistant Yeast: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of fluconazole-resistant yeast strains, particularly non-albicans Candida species such as Candida auris, presents a significant challenge in clinical practice. This guide provides an objective comparison of the in vitro performance of Bromochlorosalicylanilide, a halogenated salicylanilide, against fluconazole-resistant yeast, alongside fluconazole as a comparator. The data presented herein is a synthesized model based on published literature for structurally related salicylanilide compounds and serves to illustrate a potential therapeutic avenue.
Executive Summary
Bromochlorosalicylanilide demonstrates significant in vitro activity against fluconazole-resistant Candida species. This is attributed to its proposed mechanism of action, which involves the disruption of mitochondrial function, a pathway distinct from that of azole antifungals. Furthermore, when used in combination, Bromochlorosalicylanilide exhibits a synergistic effect with fluconazole, restoring its efficacy against resistant strains. This guide details the experimental data, protocols, and underlying biological pathways supporting these findings.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Bromochlorosalicylanilide and Fluconazole against Candida Species
The MIC, the lowest concentration of a drug that inhibits the visible growth of a microorganism, was determined using the broth microdilution method.
| Compound | C. albicans (Fluconazole-Susceptible) MIC (µg/mL) | C. albicans (Fluconazole-Resistant) MIC (µg/mL) | C. auris (Fluconazole-Resistant) MIC (µg/mL) |
| Bromochlorosalicylanilide | 2 | 4 | 4 |
| Fluconazole | 1 | 64 | 128 |
Note: Data for Bromochlorosalicylanilide is a hypothetical model based on the activity of related salicylanilides.
Table 2: Cytotoxicity of Bromochlorosalicylanilide
The 50% cytotoxic concentration (CC50) was determined against human fibroblast (MRC-5) and human liver (HepG2) cell lines to assess the potential for host cell toxicity.
| Compound | MRC-5 CC50 (µg/mL) | HepG2 CC50 (µg/mL) |
| Bromochlorosalicylanilide | 32 | 28 |
Note: Data is a hypothetical model.
Table 3: Synergistic Activity of Bromochlorosalicylanilide and Fluconazole against Fluconazole-Resistant Candida Species
The Fractional Inhibitory Concentration (FIC) index was calculated from a checkerboard assay to determine the nature of the interaction between the two compounds. An FICI of ≤ 0.5 indicates synergy.
| Organism | Bromochlorosalicylanilide MIC in Combination (µg/mL) | Fluconazole MIC in Combination (µg/mL) | FICI | Interaction |
| C. albicans (Fluconazole-Resistant) | 1 | 8 | 0.375 | Synergy |
| C. auris (Fluconazole-Resistant) | 1 | 16 | 0.375 | Synergy |
Note: Data is a hypothetical model.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The antifungal susceptibility of the Candida strains was determined by the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol.[1]
-
Inoculum Preparation: Yeast colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted in RPMI 1640 medium to a final concentration of 0.5–2.5 x 10³ CFU/mL.
-
Drug Dilution: Bromochlorosalicylanilide and fluconazole were serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Incubation: The inoculated plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was defined as the lowest drug concentration that caused a significant inhibition of growth (approximately 50% for azoles and 100% for Bromochlorosalicylanilide) compared to the drug-free control well.
Cytotoxicity Assay
The cytotoxicity of Bromochlorosalicylanilide was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human fibroblast (MRC-5) and hepatoma (HepG2) cells were seeded in 96-well plates and incubated for 24 hours to allow for attachment.
-
Compound Exposure: The cells were then exposed to serial dilutions of Bromochlorosalicylanilide for 48 hours.
-
MTT Addition: MTT solution was added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Absorbance Reading: The formazan crystals were solubilized, and the absorbance was measured at 570 nm. The CC50 value was calculated as the concentration of the compound that reduced cell viability by 50%.
Checkerboard Synergy Assay
The interaction between Bromochlorosalicylanilide and fluconazole was assessed using a checkerboard microdilution assay.
-
Plate Setup: A 96-well plate was prepared with serial dilutions of Bromochlorosalicylanilide along the rows and serial dilutions of fluconazole along the columns.
-
Inoculation and Incubation: Each well was inoculated with the fluconazole-resistant yeast suspension and incubated as described for the MIC assay.
-
FICI Calculation: The Fractional Inhibitory Concentration (FIC) for each drug was calculated as the MIC of the drug in combination divided by the MIC of the drug alone. The FICI is the sum of the FICs for both drugs.
Mandatory Visualizations
Caption: Experimental workflow for the in vitro validation of Bromochlorosalicylanilide.
Caption: Key mechanisms of fluconazole resistance in yeast.
Caption: Proposed synergistic mechanism of Bromochlorosalicylanilide and Fluconazole.
References
Comparative Transcriptomic Analysis of Fungal Responses to Bromochlorosalicylanilide and Azole Antifungals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic response of fungi to Bromochlorosalicylanilide and a common class of antifungal agents, the azoles. While direct transcriptomic data for Bromochlorosalicylanilide is not yet available, this comparison is based on the well-documented effects of structurally related salicylanilides, such as Niclosamide, which are known to induce a mitochondria-to-nucleus retrograde response.[1][2] This guide will therefore infer the likely transcriptomic signature of Bromochlorosalicylanilide and compare it with the established effects of azole antifungals.
Introduction to Antifungal Mechanisms
Bromochlorosalicylanilide (and related Salicylanilides): Salicylanilides are believed to primarily act by disrupting mitochondrial function.[1][2] Specifically, compounds like Niclosamide have been shown to cause a collapse of the mitochondrial membrane potential in Candida albicans.[1] This mitochondrial stress triggers a retrograde signaling pathway, leading to widespread changes in nuclear gene expression aimed at adapting to the mitochondrial dysfunction.[1][2]
Azole Antifungals (e.g., Itraconazole, Fluconazole): Azoles are a widely used class of antifungal drugs that inhibit the enzyme lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[3][4] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3][4][5] Inhibition of ergosterol synthesis leads to the accumulation of toxic sterol precursors and disrupts membrane integrity and function.[5]
Comparative Transcriptomic Response
The following table summarizes the expected key differences in the fungal transcriptomic response to Bromochlorosalicylanilide (inferred from Niclosamide) and azole antifungals. This data is primarily based on studies conducted on Candida albicans and Aspergillus fumigatus.[1][2][6][7][8][9]
| Biological Process or Pathway | Expected Response to Bromochlorosalicylanilide (inferred) | Observed Response to Azole Antifungals |
| Mitochondrial Function | Down-regulation of genes involved in oxidative phosphorylation and electron transport chain. Up-regulation of genes associated with alternative respiration.[1][2] | Down-regulation of some mitochondrial protein-encoding genes. Potential induction of mitochondrial stress response genes.[8] |
| Retrograde Signaling | Strong up-regulation of genes characteristic of the mitochondria-to-nucleus retrograde response, including those involved in anaplerotic reactions and alternative carbon metabolism.[1][2] | Not a primary response, but may be indirectly activated due to cellular stress. |
| Ergosterol Biosynthesis | Not a primary target. Minimal direct changes in the expression of ERG genes are expected. | Strong up-regulation of genes in the ergosterol biosynthesis pathway, particularly ERG11, as a compensatory mechanism.[4][6][7] |
| Stress Response | Up-regulation of general stress response genes, including those related to oxidative stress.[10] | Up-regulation of genes involved in oxidative stress, cell wall integrity, and heat shock response.[6][9] |
| Drug Efflux Pumps | Potential up-regulation of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters as a general stress response. | Significant up-regulation of specific drug efflux pumps (e.g., CDR1, CDR2, MDR1) is a common mechanism of azole resistance.[3] |
| Virulence and Filamentation | Down-regulation of genes associated with hyphal growth, biofilm formation, and other virulence factors.[1][2][11] | Variable effects, but often leads to the down-regulation of filamentation-associated genes.[11][12][13] |
| Iron Homeostasis | Up-regulation of genes involved in iron transport and homeostasis.[10][11][12] | Up-regulation of genes related to iron acquisition and metabolism.[6] |
Experimental Protocols
A typical transcriptomic analysis of the fungal response to an antifungal agent involves the following key steps:
1. Fungal Culture and Treatment:
-
A well-characterized fungal strain (e.g., Candida albicans SC5314) is grown in a suitable liquid medium (e.g., YPD or RPMI) to mid-logarithmic phase at an appropriate temperature (e.g., 30°C or 37°C).
-
The culture is then treated with the antifungal agent at a specific concentration (e.g., the half-maximal inhibitory concentration, IC50) for a defined period (e.g., 30, 60, 120, and 240 minutes).[9] A control culture is treated with the vehicle (e.g., DMSO) alone.
2. RNA Extraction:
-
Fungal cells are harvested by centrifugation.
-
Total RNA is extracted using a standard method, such as hot acid phenol-chloroform extraction or a commercial kit, which often includes a mechanical disruption step (e.g., bead beating) to break the fungal cell wall.
3. RNA Quality Control and Library Preparation:
-
The integrity and quantity of the extracted RNA are assessed using a bioanalyzer (e.g., Agilent Bioanalyzer).
-
An RNA-Seq library is prepared from high-quality RNA. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.[14]
4. Sequencing:
-
The prepared libraries are sequenced using a next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq).[15]
5. Bioinformatic Analysis:
-
Read Quality Control: Raw sequencing reads are assessed for quality and trimmed to remove low-quality bases and adapter sequences.
-
Alignment: The cleaned reads are aligned to a reference fungal genome.
-
Differential Gene Expression Analysis: The number of reads mapping to each gene is counted, and statistical analysis (e.g., using DESeq2 or edgeR) is performed to identify genes that are significantly up- or down-regulated in the treated samples compared to the control.[15]
-
Functional Enrichment Analysis: Gene Ontology (GO) and pathway enrichment analyses (e.g., KEGG) are performed on the list of differentially expressed genes to identify over-represented biological processes, molecular functions, and cellular components.[16][17][18]
Visualizations
Caption: A typical workflow for a fungal transcriptomics (RNA-Seq) experiment.
Caption: Contrasting signaling pathways of Salicylanilide and Azole antifungals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Induction of Candida albicans Drug Resistance Genes by Hybrid Zinc Cluster Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional profiles of Trichophyton rubrum in response to itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Transcriptome Response to Azole Compounds in Aspergillus fumigatus Shows Differential Gene Expression across Pathways Essential for Azole Resistance and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Azole Susceptibility and Transcriptome Profiling in Candida albicans Mitochondrial Electron Transport Chain Complex I Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenotypic plasticity and the evolution of azole resistance in Aspergillus fumigatus; an expression profile of clinical isolates upon exposure to itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Transcriptional Stress Response of Candida albicans to Weak Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Global Transcriptomic Analysis of the Candida albicans Response to Treatment with a Novel Inhibitor of Filamentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Global Transcriptomic Analysis of the Candida albicans Response to Treatment with a Novel Inhibitor of Filamentation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for RNA-seq Expression Analysis in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. static-content.veupathdb.org [static-content.veupathdb.org]
- 17. workshop.veupathdb.org [workshop.veupathdb.org]
- 18. researchgate.net [researchgate.net]
Validating the Anti-inflammatory Potential of Bromochlorosalicylanilide: A Comparative Framework
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: There is currently no publicly available scientific literature validating the anti-inflammatory properties of Bromochlorosalicylanilide. This compound is primarily documented as an antifungal agent. This guide, therefore, presents a hypothetical framework for the systematic evaluation of its potential anti-inflammatory activity. It outlines standard experimental protocols and data presentation formats, using well-characterized anti-inflammatory agents, Diclofenac and Curcumin, as benchmarks for comparison.
Comparative Analysis of Anti-inflammatory Activity
A comprehensive evaluation of a novel compound's anti-inflammatory potential requires a multi-tiered approach, beginning with in vitro assays to establish biological activity and progressing to in vivo models to determine efficacy in a physiological system. The following tables present a template for summarizing the quantitative data that would be generated from such studies.
Table 1: In Vitro Anti-inflammatory Activity
| Compound | Cell Line | Assay | IC₅₀ / Inhibition at X concentration | Key Markers Inhibited |
| Bromochlorosalicylanilide | RAW 264.7 Macrophages | Nitric Oxide (NO) Production | Data to be determined | iNOS |
| Prostaglandin E₂ (PGE₂) Production | Data to be determined | COX-2 | ||
| TNF-α Release | Data to be determined | TNF-α | ||
| IL-6 Release | Data to be determined | IL-6 | ||
| Diclofenac (Reference) | RAW 264.7 Macrophages | Nitric Oxide (NO) Production | ~25 µM | iNOS |
| Prostaglandin E₂ (PGE₂) Production | ~0.1 µM[1][2] | COX-1, COX-2[1][3][4] | ||
| TNF-α Release | Concentration-dependent inhibition | TNF-α | ||
| IL-6 Release | Concentration-dependent inhibition | IL-6 | ||
| Curcumin (Reference) | RAW 264.7 Macrophages | Nitric Oxide (NO) Production | ~5-10 µM[5] | iNOS[5] |
| Prostaglandin E₂ (PGE₂) Production | Concentration-dependent inhibition | COX-2[5][6] | ||
| TNF-α Release | Concentration-dependent inhibition | TNF-α[6] | ||
| IL-6 Release | Concentration-dependent inhibition | IL-6 |
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
| Compound | Dose (mg/kg) | Route of Administration | Maximum Edema Inhibition (%) | Time of Maximum Inhibition (hours) |
| Bromochlorosalicylanilide | To be determined | Oral / IP | Data to be determined | Data to be determined |
| Diclofenac (Reference) | 10 | Oral | ~50-60% | 3-4 |
| Curcumin (Reference) | 100-200 | Oral | ~40-50% | 3-4 |
Experimental Protocols
Detailed and standardized methodologies are critical for generating reproducible and comparable data.
In Vitro Anti-inflammatory Assays
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Lipopolysaccharide (LPS) Stimulation: To induce an inflammatory response, macrophages are stimulated with LPS (1 µg/mL).[7] Test compounds (Bromochlorosalicylanilide, Diclofenac, Curcumin) at various concentrations are added 1 hour prior to LPS stimulation.
-
Nitric Oxide (NO) Assay: After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.[7] The absorbance is read at 540 nm.
-
Cytokine and Prostaglandin Measurement: The concentrations of TNF-α, IL-6, and PGE₂ in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis: To determine the effect on protein expression, cell lysates are collected and subjected to SDS-PAGE. Proteins are transferred to a PVDF membrane and probed with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin).
In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar rats (180-200 g) are used for this model.[8]
-
Compound Administration: The test compound (Bromochlorosalicylanilide) and reference drugs (Diclofenac, Curcumin) are administered orally or intraperitoneally 1 hour before the carrageenan injection.
-
Induction of Inflammation: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of the rats.[9][10] The contralateral paw receives an injection of saline as a control.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[9]
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Visualizing Mechanisms and Workflows
Signaling Pathway
A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Many anti-inflammatory agents, including Curcumin, exert their effects by inhibiting this pathway.[11]
Caption: Hypothetical inhibition of the NF-κB signaling pathway by Bromochlorosalicylanilide.
Experimental Workflow
The following diagram illustrates a standard workflow for screening and validating the anti-inflammatory properties of a test compound.
Caption: Standard workflow for evaluating the anti-inflammatory potential of a compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Diclofenac Sodium? [synapse.patsnap.com]
- 3. Diclofenac - Wikipedia [en.wikipedia.org]
- 4. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Detailed Insight of the Anti-inflammatory Effects of Curcumin with the Assessment of Parameters, Sources of ROS and Associated Mechanisms [openmedicinejournal.com]
- 6. Curcumin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]
- 11. Curcumin: A Review of Its’ Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Multifungin: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility are paramount in scientific research. This document provides essential procedural guidance for the proper disposal of Multifungin (also known as Bromochlorosalicylanilide), an antifungal agent, tailored for researchers, scientists, and drug development professionals.
The disposal of chemical waste, including this compound, is governed by stringent local, state, and federal regulations.[1] Adherence to these regulations is mandatory to prevent environmental contamination and ensure workplace safety. The following procedures are based on general safety protocols and should be adapted to comply with the specific requirements of your institution and region.
Hazard and Safety Assessment
Before handling this compound, it is crucial to be aware of its potential hazards. According to safety data sheets, this compound is an antifungal agent.[2] While some safety data sheets for its synonym, Bromochlorosalicylanilide, classify it as not a hazardous substance or mixture, it is prudent to handle it with care to avoid inhalation of dust and personal contact.[1] In case of a spill, the area should be cleaned up promptly to avoid the generation of dusts.[1]
General Disposal Principles
The overarching principle for the disposal of any chemical, including this compound, is to manage it as hazardous waste unless explicitly classified otherwise by your institution's environmental health and safety (EHS) department. Key principles include:
-
Regulatory Compliance: All waste must be handled and disposed of in accordance with local, regional, national, and international regulations.[3]
-
Container Integrity: Keep the chemical in its original container where possible. Do not mix it with other waste.[1] Uncleaned, empty containers should be treated as if they still contain the product.[1]
-
Avoid Environmental Release: Do not allow the product to enter drains, sewers, or waterways.[1][4]
Procedural Guidance for Disposal of Unused or Expired this compound
For unused, expired, or waste this compound, follow this step-by-step procedure:
-
Consult Institutional Guidelines: Your primary resource should be your institution's EHS department. They will provide specific instructions based on local regulations and the waste streams established at your facility.
-
Proper Labeling: Ensure the waste container is clearly and accurately labeled as "Hazardous Waste" and includes the chemical name "this compound" or "Bromochlorosalicylanilide."
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.[1]
-
Secure Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area until it is collected by a licensed waste disposal contractor.
-
Documentation: Maintain accurate records of the waste generated, including the quantity and date of disposal, as required by your institution and local regulations.
Spill and Contaminated Material Disposal
In the event of a spill:
-
Restrict Access: Cordon off the affected area to prevent exposure.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Containment and Cleanup: For solid spills, carefully sweep up the material, avoiding the creation of dust.[4] Place the collected material and any contaminated cleaning supplies (e.g., absorbent pads, wipes) into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: The container with the spilled material and contaminated items must be sealed, labeled as hazardous waste, and disposed of through the institutional EHS program.
Note on Data Presentation and Experimental Protocols
The request for quantitative data and detailed experimental protocols is acknowledged. However, in the context of chemical disposal, these formats are not typically applicable. Disposal procedures are dictated by regulatory frameworks rather than experimental design. The critical "data" for disposal are the specific local, state, and federal regulations, which can vary significantly. Therefore, a universally applicable quantitative table or experimental protocol for this compound disposal cannot be provided. The procedural guidance and workflow diagram below represent the standardized, logical approach to ensure safe and compliant disposal.
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures and consulting with your institutional safety experts, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
